7-Hydroxyguanine
Description
Structure
3D Structure
Properties
CAS No. |
5227-68-9 |
|---|---|
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2-amino-7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1,12H,(H3,6,8,9,11) |
InChI Key |
PIIRLHSJVLBMJN-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic 3780, Antibiotic PD 113876, Guanine 7-oxide |
Origin of Product |
United States |
Foundational & Exploratory
The Double-Edged Sword: Unraveling the Biological Significance of 7,8-Dihydro-8-oxoguanine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress is an unavoidable consequence of aerobic metabolism and environmental exposures, inflicting a constant barrage of damage upon cellular macromolecules. Among the most frequent and consequential lesions to DNA is the oxidation of guanine to form 7,8-dihydro-8-oxoguanine (8-oxoG), a non-bulky lesion with profound biological implications.[1][2] This technical guide provides a comprehensive overview of the biological significance of 8-oxoG, from its formation and mutagenic potential to its intricate roles in cellular signaling and disease. We delve into the primary DNA repair pathway, Base Excision Repair (BER), that counteracts its deleterious effects, and explore its emerging, non-mutagenic roles in regulating gene expression. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of oxidative DNA damage and its therapeutic implications.
Formation and Chemical Properties of 8-oxoG
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), superoxide anion (O2•−), and hydrogen peroxide (H2O2), are the primary agents responsible for the oxidation of guanine in both the DNA backbone and the free nucleotide pool.[3][4] Guanine, being the most easily oxidized of the four DNA bases, readily reacts with these species to form 8-oxoG.[5] This modification introduces a subtle change to the guanine structure, allowing it to adopt a syn conformation, which facilitates mispairing with adenine during DNA replication.[6][7] This mispairing is the primary driver of the mutagenic potential of 8-oxoG.
The Mutagenic Threat: A Driver of Genomic Instability
Left unrepaired, 8-oxoG is a potent premutagenic lesion.[7] During DNA replication, its ability to form a Hoogsteen base pair with adenine leads to the frequent misincorporation of 'A' opposite the lesion instead of the correct 'C'.[7] This results in a characteristic G→T transversion mutation in the subsequent round of replication.[1][6] These mutations are not randomly distributed and have been implicated in the activation of oncogenes and the inactivation of tumor suppressor genes, highlighting the critical role of 8-oxoG in carcinogenesis.[1][8]
Table 1: Mutagenic Frequencies of 8-oxoG in Mammalian Cells
| Experimental System | Mutation Frequency (%) | Predominant Mutation | Reference |
| Single-stranded shuttle plasmid (simian cells) | 4 - 7 | G➔T transversion | [1] |
| 5'-TGON-3' sequence (human 293T cells) | 5 - 11 | G➔T transversion | [1] |
| Site-specifically integrated into genomic DNA (human cells) | 5 - 8 | G➔T transversion | [2] |
Cellular Defense: The Base Excision Repair Pathway
To safeguard genomic integrity, cells have evolved a sophisticated and highly efficient mechanism to identify and remove 8-oxoG, known as the Base Excision Repair (BER) pathway.[9][10] This multi-step process is initiated by the bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1).[9][11]
Key Steps in 8-oxoG Repair:
-
Recognition and Excision: OGG1 recognizes the 8-oxoG lesion within the DNA duplex and cleaves the N-glycosidic bond, removing the damaged base.[10]
-
AP Site Creation: The removal of the base leaves an apurinic/apyrimidinic (AP) site.[10]
-
Strand Incision: OGG1 also possesses an AP lyase activity that incises the DNA backbone 3' to the AP site.[10] Apurinic/apyrimidinic endonuclease 1 (APE1) then cleaves the backbone 5' to the AP site.[10]
-
Gap Filling and Ligation: DNA polymerase β (Polβ) fills the single-nucleotide gap, and the nick is sealed by a DNA ligase, restoring the original DNA sequence.[10]
Another crucial enzyme in preventing 8-oxoG-induced mutations is the MUTYH DNA glycosylase, which specifically removes adenine misincorporated opposite 8-oxoG.[1]
Beyond Mutagenesis: An Epigenetic-like Regulator
Recent evidence has unveiled a surprising, non-mutagenic role for 8-oxoG in the regulation of gene expression, blurring the lines between DNA damage and epigenetic modification.[12] The formation of 8-oxoG in G-rich promoter regions of certain genes, such as VEGF, can actually increase their transcription.[12]
The proposed mechanism involves the recruitment of OGG1 to the 8-oxoG lesion. The binding of OGG1, and the subsequent initiation of BER, can lead to a localized change in DNA structure, such as the formation of a G-quadruplex.[12] This structural alteration can facilitate the recruitment of transcription factors and enhance gene expression.[12] This novel function suggests that 8-oxoG may act as a dynamic mark that fine-tunes gene expression in response to oxidative stress.
Clinical Relevance: A Biomarker and Therapeutic Target
The dual role of 8-oxoG as both a driver of mutagenesis and a modulator of gene expression makes it a significant molecule in human health and disease.
-
Biomarker of Oxidative Stress: Elevated levels of 8-oxoG are a well-established biomarker for oxidative stress and are associated with a wide range of pathologies, including cancer, neurodegenerative diseases (such as Alzheimer's and Parkinson's disease), and aging.[4][5]
-
Therapeutic Target: The enzymes involved in the 8-oxoG repair pathway, particularly OGG1, represent promising targets for therapeutic intervention. Inhibition of OGG1 could potentially enhance the efficacy of cancer therapies that rely on the generation of oxidative stress to kill tumor cells. Conversely, enhancing OGG1 activity could be a strategy to mitigate the effects of chronic oxidative stress in neurodegenerative and age-related diseases.[13]
Experimental Protocols for 8-oxoG Analysis
Accurate and sensitive detection of 8-oxoG is crucial for both basic research and clinical applications. Several methods are available, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This is a widely used and sensitive method for quantifying 8-oxoG in DNA samples.
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from cells or tissues, taking precautions to minimize adventitious oxidation during the process.[14] This often involves the use of metal chelators.[14]
-
DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[14]
-
HPLC Separation: Separate the deoxynucleosides using a reverse-phase HPLC column.
-
Electrochemical Detection: Detect 8-oxo-dG using an electrochemical detector set at an appropriate potential.[14] 2'-deoxyguanosine (dG) is typically measured by UV detection to normalize the amount of 8-oxo-dG.[14]
-
Quantification: Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve of known concentrations.[14] The results are typically expressed as the number of 8-oxo-dG lesions per 105 or 106 dG.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the detection and quantification of 8-oxoG.
Protocol Outline:
-
DNA Isolation and Digestion: Follow the same procedures as for HPLC-ED. The use of isotopically labeled internal standards for both 8-oxo-dG and dG is crucial for accurate quantification.[15]
-
LC Separation: Separate the digested nucleosides using liquid chromatography.
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. Utilize selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of 8-oxo-dG and the internal standard.[15]
-
Quantification: Calculate the ratio of the analyte to the internal standard for accurate quantification.
Immunofluorescence Staining
This method allows for the in situ visualization of 8-oxoG within cells and tissues.
Protocol Outline:
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections.
-
DNA Denaturation: Treat with acid (e.g., HCl) to denature the DNA and expose the 8-oxoG epitope.[16]
-
Primary Antibody Incubation: Incubate with a specific monoclonal antibody against 8-oxoG (e.g., N45.1).[16]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging: Visualize and quantify the fluorescence signal using microscopy.[16]
Conclusion and Future Directions
7,8-dihydro-8-oxoguanine stands at a critical intersection of DNA damage, repair, mutagenesis, and gene regulation. Its role as a key player in the etiology of major human diseases, including cancer and neurodegenerative disorders, is well-established. The ongoing elucidation of its non-mutagenic functions in epigenetic-like regulation opens up new avenues of research and potential therapeutic strategies. For professionals in drug development, a deep understanding of the intricate biology of 8-oxoG is paramount for designing novel therapies that can either mitigate its harmful effects or exploit its presence for therapeutic gain. Future research will likely focus on further dissecting the context-dependent roles of 8-oxoG in gene regulation, developing more sophisticated tools for its detection and imaging in vivo, and translating our fundamental knowledge of 8-oxoG biology into innovative clinical applications.
References
- 1. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of Oxidative Stress in Physiopathology and Pharmacological Treatment with Pro- and Antioxidant Properties in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 7,8-Dihydro-8-oxo-2′-deoxyguanosine in Cellular DNA during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interplay of DNA damage and repair, gene expression, and mutagenesis in mammalian cells during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator versus initiator of mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
The Discovery and Synthesis of 7-Hydroxyguanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 7-Hydroxyguanine and its derivatives. While the initial discovery highlighted its isolation from natural sources, subsequent research has focused on the synthesis of novel derivatives and the evaluation of their therapeutic potential. This document summarizes the available data on their antiviral and antitumor properties, presents methodologies for their synthesis and biological evaluation based on accessible literature, and outlines potential avenues for future research. A key challenge in the field is the limited availability of detailed public information, particularly concerning the specific signaling pathways involved in the mechanism of action of these compounds, which are often overshadowed by their more extensively studied isomer, 8-hydroxyguanine.
Discovery of this compound
This compound, a naturally occurring purine derivative, was first identified as a novel antimetabolite produced by a strain of Streptomyces purpurascens. Its molecular formula was determined to be C5H5N5O2 through elemental analysis, FD-MS, and 13C NMR. The structural elucidation was confirmed by X-ray crystallography, distinguishing it from other known N-hydroxyguanines.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives has been a key area of research to explore their therapeutic potential. While detailed experimental protocols from foundational studies are not widely available in the public domain, the following sections describe the synthesis of two key derivatives based on published abstracts.
Synthesis of 7-hydroxyguanosine 5'-monophosphate
The preparation of 7-hydroxyguanosine 5'-monophosphate represents a significant step in creating water-soluble derivatives of this compound suitable for biological testing. The synthesis involves the phosphorylation of the corresponding nucleoside.
Experimental Workflow for the Synthesis of 7-hydroxyguanosine 5'-monophosphate
Caption: A generalized workflow for the synthesis of 7-hydroxyguanosine 5'-monophosphate.
Synthesis of N2-tetrahydropyranyl-7-hydroxyguanine
To enhance the lipophilicity and potentially the cell permeability of this compound, an N2-tetrahydropyranyl derivative has been synthesized. This involves the protection of the N2-amino group with a tetrahydropyranyl (THP) group.
Experimental Workflow for the Synthesis of N2-tetrahydropyranyl-7-hydroxyguanine
Caption: A generalized workflow for the synthesis of N2-tetrahydropyranyl-7-hydroxyguanine.
Biological Activities of this compound Derivatives
This compound and its derivatives have demonstrated a range of biological activities, including antiviral and antitumor effects. The available quantitative data is summarized in the following tables.
Antiviral Activity
This compound, also referred to as guanine 7-N-oxide, has shown inhibitory activity against several DNA and RNA viruses.
Table 1: Antiviral Activity of Guanine 7-N-oxide [1]
| Virus | Virus Type | IC50 (µg/mL) |
| Oncorhynchus masou virus (OMV) | DNA | ~10 |
| Infectious hematopoietic necrosis virus (IHNV) | RNA | ~20 |
| Infectious pancreatic necrosis virus (IPNV) | RNA | ~32 |
Antitumor and Antiproliferative Activity
Studies have evaluated the antitumor effects of this compound derivatives against murine leukemia and their antiproliferative activity against various human cell lines.
Table 2: Antitumor and Antiproliferative Activity of this compound Derivatives [2]
| Compound | Cell Line | Activity Type | Result |
| This compound and its nucleotide | Rous sarcoma virus | Antiviral | Inhibited focus formation |
| This compound derivatives | Mouse leukemia L1210 | Antitumor | Not significantly different from one another |
| This compound derivatives | Various human cell lines | Anti-proliferative | Significantly different from one another (specific IC50 values not publicly available) |
Experimental Protocols for Biological Assays
Detailed protocols for the biological evaluation of this compound derivatives are not fully available in the public domain. However, based on the abstracts of key studies, a generalized workflow for these experiments can be outlined.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological screening of this compound derivatives.
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by this compound derivatives remain largely unelucidated in publicly available literature. It is hypothesized that as a guanine analog, this compound could interfere with nucleic acid synthesis and function. For its antiviral activity, it has been suggested that it may interfere with the maturation of viral messenger RNA, including the capping process.[1] However, further research is required to identify the specific molecular targets and signaling cascades involved. The significant research focus on the 8-oxo-guanine isomer has left a considerable knowledge gap regarding the distinct biological effects of this compound.
Hypothesized Mechanism of Action
Caption: A diagram illustrating the hypothesized mechanism of action of this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with demonstrated antiviral and antitumor potential. However, the publicly available data, particularly concerning detailed synthetic protocols and quantitative biological activity, is limited. Future research should focus on:
-
Full Elucidation of Synthetic Pathways: Detailed publication of synthetic methodologies is crucial for enabling broader research and development in this area.
-
Comprehensive Biological Screening: A wider range of cancer cell lines and viruses should be tested to fully characterize the activity spectrum of these derivatives.
-
Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound derivatives to differentiate their action from other guanine analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader library of derivatives will help in identifying the key structural features required for optimal activity and selectivity.
Addressing these knowledge gaps will be essential for the successful translation of this compound derivatives into novel therapeutic agents.
References
7-Hydroxyguanine: An In-depth Technical Guide to a Core Marker of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and aging.[1] The damaging effects of ROS extend to all cellular macromolecules, with DNA being a particularly critical target. Among the numerous forms of oxidative DNA damage, 7,8-dihydro-8-oxoguanine, commonly referred to as 8-oxoG or 7-hydroxyguanine, stands out as one of the most abundant and well-studied lesions.[2][3]
Guanine, due to its low redox potential, is the DNA base most susceptible to oxidation.[4] Its oxidation product, this compound, is a premutagenic lesion because it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations if not repaired.[5][6] This mutagenic potential underscores its significance in carcinogenesis.[3] Consequently, the accurate detection and quantification of this compound in various biological samples have become a cornerstone for assessing oxidative stress, evaluating the genotoxic potential of compounds, and monitoring the efficacy of antioxidant interventions in both preclinical and clinical research.[6][7] This guide provides a comprehensive technical overview of this compound as a biomarker, detailing its formation, repair, analytical methodologies, and application in drug development.
Biochemical Formation and Repair
The formation of this compound is a direct consequence of DNA's interaction with ROS, which are byproducts of normal cellular metabolism and can be induced by exogenous agents like ionizing radiation or chemical exposure.[4][8] Hydroxyl radicals (•OH), in particular, react with the C8 position of guanine, leading to the formation of an OH-adduct radical.[8] Subsequent one-electron oxidation results in the stable 7,8-dihydro-8-oxoguanine (8-oxoG) lesion.[8]
To counteract the mutagenic potential of this compound, cells have evolved robust DNA repair mechanisms. The primary pathway for the removal of this lesion is Base Excision Repair (BER).[4][5]
The Base Excision Repair (BER) process for this compound involves:
-
Recognition and Excision: The process is initiated by the DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes the 8-oxoG lesion and cleaves the N-glycosidic bond, releasing the damaged base.[2][9]
-
AP Site Incision: This action creates an apurinic/apyrimidinic (AP) site in the DNA.
-
Synthesis and Ligation: DNA polymerase then inserts the correct nucleotide (dCMP), and the strand is sealed by DNA ligase, restoring the original DNA sequence.
While BER is the main repair mechanism, other pathways, including Nucleotide Excision Repair (NER) and Mismatch Repair (MMR), can also contribute to the removal of 8-oxoG, particularly in certain contexts.[4][10]
Analytical Methodologies for Quantification
The accurate measurement of this compound is challenging due to its low physiological concentrations and the risk of artificial oxidation of guanine during sample preparation and analysis.[11][12] This has led to the development of highly sensitive and specific methods, with a strong emphasis on minimizing sample processing artifacts.[13]
| Method | Principle | Sample Type | Detection Limit | Pros | Cons |
| HPLC-ED | Chromatographic separation followed by electrochemical detection of the oxidized nucleoside (8-oxo-dG). | DNA from tissues, cells, urine. | ~20 fmol | High sensitivity, good reproducibility. | Susceptible to co-eluting interferences, requires specialized detector. |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for highly specific mass-based detection. | DNA from tissues, cells, urine. | 0.01 ng/10^6 cells (or ~1.1 8-oxo-dGuo/10^7 dGuo)[13] | Gold standard; high specificity and sensitivity; structural confirmation. | High instrument cost, requires expertise. |
| GC-MS | Gas chromatographic separation of derivatized bases followed by mass spectrometry. | Isolated DNA. | ~1-2 fmol | High sensitivity. | Requires derivatization which can introduce artifacts, destructive to sample.[12] |
| Immunoassays (ELISA) | Antibody-based detection of 8-oxo-dG. | DNA, urine, plasma. | ~0.5 ng/mL | High throughput, relatively inexpensive. | Potential for cross-reactivity, may overestimate levels compared to MS methods. |
| Comet Assay (with FPG/OGG1) | Single-cell gel electrophoresis where repair enzymes (like FPG or OGG1) are used to introduce breaks at 8-oxoG sites, which are then quantified. | Single cells. | ~0.05 lesions/10^6 bp | Measures damage at the single-cell level, requires small sample size. | Semi-quantitative, susceptible to variability. |
| Chemical Tagging & qPCR | Covalent tagging of 8-oxo-dG followed by capture and quantification using quantitative PCR (qPCR). | Isolated DNA. | As low as 14 amol[14][15] | Extremely sensitive, requires very small amounts of DNA.[14] | Indirect measurement, complex chemistry. |
Key Experimental Protocols
Minimizing spurious oxidation is the most critical aspect of any protocol to measure this compound. This includes the use of metal chelators like deferoxamine (DFO) and antioxidants during DNA isolation and hydrolysis.[11][13]
Protocol 1: DNA Isolation and Enzymatic Hydrolysis for LC-MS/MS
This protocol is adapted from methodologies designed to reduce artifactual oxidation.[13]
-
Cell Harvesting & DNA Isolation:
-
Harvest cells by centrifugation.
-
Isolate DNA using a method that minimizes oxidation, such as the DNAzol method, which has shown lower artifactual 8-oxo-dGuo formation compared to methods using chaotropic agents like NaI.[13]
-
Crucially, all buffers should be treated with Chelex to remove transition metal ions, and a metal chelator like deferoxamine (0.1 mM) should be included.[13]
-
-
Enzymatic Digestion of DNA:
-
Resuspend purified DNA in a reaction buffer (e.g., 10 mM MOPS, 100 mM NaCl, pH 7.0).
-
Add an isotopically labeled internal standard (e.g., [¹⁵N₅]-8-oxo-dGuo) to the sample for accurate quantification.[13]
-
Perform a sequential enzymatic digestion at 37°C:
-
-
Sample Purification (Optional but Recommended):
-
For samples with very low levels of 8-oxo-dG, immunoaffinity purification using an anti-8-oxo-dG monoclonal antibody can be employed to enrich the analyte before LC-MS/MS analysis.[13]
-
Protocol 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This protocol outlines the key steps for analysis by HPLC-ED.[11]
-
DNA Isolation and Hydrolysis:
-
Follow the same rigorous steps for DNA isolation and enzymatic digestion as described for LC-MS/MS to obtain nucleosides.[11]
-
-
Preparation of Standards:
-
Prepare a primary stock solution of 8-oxo-dGuo (e.g., 1.0 mg in 0.1 mL methanol).[11]
-
Perform serial dilutions in the HPLC mobile phase to create a standard curve (e.g., ranging from low nM to high nM concentrations).[11]
-
Similarly, prepare a standard curve for the unmodified deoxynucleoside (dGuo) to normalize the results.[11]
-
-
HPLC-ED Analysis:
-
Mobile Phase: A typical mobile phase consists of a sodium acetate buffer with methanol.
-
Column: A C18 reverse-phase column is commonly used.
-
Electrochemical Detector: Set the detector potential to an optimal voltage (e.g., 600-900 mV) to specifically detect the oxidation of 8-oxo-dG.[11]
-
Quantification: Inject the digested DNA sample and the standards. The amount of 8-oxo-dG is quantified by comparing its peak area to the standard curve. The result is typically expressed as a ratio of 8-oxo-dG per 10⁵ or 10⁶ dGuo molecules.
-
Quantitative Data on this compound Levels
Basal levels of this compound can vary significantly between laboratories and methods, largely due to differing degrees of artifactual oxidation during sample workup.[12] However, careful studies have established a consensus range for basal damage.
| Condition | Cell/Tissue Type | 8-oxo-dG Level (per 10⁷ dGuo) | Method |
| Basal (Untreated) | Human Bronchoalveolar H358 Cells | 2.8 | LC-MRM/MS[13] |
| Basal (Untreated) | Human A549 Cells | 2.4 | HPLC-ED[11] |
| Basal (Consensus) | Cellular DNA (Predicted by Comet Assay) | 3 - 5 | Comet Assay[13] |
| Induced Oxidative Stress | H358 Cells + KBrO₃ (0.05 mM - 2.50 mM) | Linear dose-response increase | LC-MRM/MS[13] |
| Induced Oxidative Stress | A549 Cells + KBrO₃ (10 mM) | ~40 | HPLC-ED[11] |
Application in Drug Development and Clinical Research
The measurement of this compound serves as a critical biomarker throughout the drug development pipeline.[16]
-
Preclinical Toxicology: It is used to assess whether a new drug candidate induces oxidative stress and DNA damage, which is a key component of safety pharmacology and genotoxicity testing.
-
Mechanism of Action Studies: For drugs designed to modulate oxidative pathways (e.g., some anticancer agents or antioxidants), this compound levels can provide direct evidence of target engagement and pharmacological activity.[17]
-
Clinical Trials: In clinical studies, particularly in oncology and diseases associated with inflammation, this compound can be monitored in patient samples (e.g., leukocyte DNA or urine) to assess disease progression, patient stratification, or the response to therapeutic interventions.[6][16] For example, elevated levels have been observed in circulating blood cells of esophageal cancer patients compared to controls.[6]
Conclusion
This compound is an invaluable biomarker for assessing oxidative DNA damage.[7] Its formation as a direct result of ROS attacking guanine, coupled with its mutagenic potential, makes it a highly relevant indicator of oxidative stress in a wide range of research and clinical settings. While its quantification requires meticulous attention to protocol to prevent artifactual formation, modern analytical techniques like LC-MS/MS provide the necessary sensitivity and specificity for reliable measurement.[13] The continued standardization of these methods and the application of this compound as a biomarker will undoubtedly continue to advance our understanding of oxidative stress-related diseases and aid in the development of safer, more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyguanine: From its discovery in 1983 to the present status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of 8-oxo-7,8-dihydroguanine in prokaryotic and eukaryotic cells: Properties and biological roles of the Fpg and OGG1 DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker of oxidative damage in oesophageal cancer patients: lack of association with antioxidant vitamins and polymorphism of hOGG1 and GST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical identification of a hydroperoxide derivative of the free 8-oxo-7,8-dihydroguanine base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Oxo-7,8-dihydroguanine: links to gene expression, aging, and defense against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Pharmacogenomics in early-phase clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxyguanine: A Technical Guide on its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxyguanine, a lesser-known isomer of the extensively studied oxidative DNA damage product 8-hydroxyguanine, presents a unique area of investigation in medicinal chemistry and molecular biology. While research on this compound is not as extensive as on its 8-oxo counterpart, existing studies indicate potential biological activities, including antiviral and antiproliferative effects. This technical guide provides a comprehensive overview of the current knowledge on the chemical properties, structure, and potential biological roles of this compound. It aims to serve as a foundational resource for researchers interested in exploring the therapeutic and biological implications of this molecule. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes potential logical workflows for its study, drawing necessary parallels with its more famous isomer to provide a broader context.
Chemical Properties and Structure
This compound (C₅H₅N₅O₂) is a purine derivative with a hydroxyl group at the 7th position of the guanine ring. Its chemical structure and properties are distinct from the more commonly studied 8-hydroxyguanine.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes available information, with some properties estimated based on computational models.
| Property | Value | Source |
| Molecular Weight | 167.12 g/mol | PubChem |
| CAS Number | 16870-91-0 | Chemical Supplier Data |
| Boiling Point (predicted) | 603.8 °C at 760 mmHg | Chemical Supplier Data |
| Density (predicted) | 2.31 g/cm³ | Chemical Supplier Data |
| pKa (predicted) | Multiple values due to tautomerism; specific experimental values not readily available. Computational studies on guanine analogs can provide estimates. | Theoretical Studies |
| Redox Potential | Specific experimental value not readily available. Guanine itself has a low redox potential, making it susceptible to oxidation. | Inferred from Guanine Chemistry |
Tautomerism and Structural Stability
Like guanine and its other hydroxylated derivatives, this compound can exist in different tautomeric forms. The stability of these tautomers is crucial for its biological function, particularly its base-pairing properties within a DNA helix. Theoretical studies on guanine analogs suggest that the equilibrium between tautomers can be influenced by the chemical environment. While specific experimental data on the dominant tautomer of this compound in physiological conditions is scarce, computational modeling can provide insights into the relative stabilities of the possible forms.
Experimental Protocols
Detailed, standardized experimental protocols for this compound are not as prevalent as for 8-hydroxyguanine. However, based on existing literature for similar compounds, the following methodologies can be adapted.
Synthesis of this compound Derivatives
A reported synthesis of this compound derivatives provides a basis for its chemical preparation. The following is a generalized workflow based on the available literature[1]:
Objective: To synthesize N2-tetrahydropyranyl-7-hydroxyguanine and 7-hydroxyguanosine 5'-monophosphate.
General Workflow:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Methodology Details:
-
Protection: The N2 amino group of a suitable guanine precursor is protected, for instance, by reacting with dihydropyropyran to form an N2-tetrahydropyranyl derivative.
-
Hydroxylation: The protected guanine is then subjected to a reaction that introduces a hydroxyl group at the N7 position. Specific reagents and conditions for this step would need to be optimized.
-
Glycosylation (for nucleoside synthesis): The N7-hydroxylated base can be coupled with a protected ribose or deoxyribose sugar to form the corresponding nucleoside.
-
Phosphorylation (for nucleotide synthesis): The synthesized nucleoside can be phosphorylated at the 5' position to yield the nucleotide.
-
Deprotection: The protecting groups are removed under appropriate conditions.
-
Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC). Reverse-phase or ion-exchange HPLC can be employed depending on the properties of the derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Purification by High-Performance Liquid Chromatography (HPLC)
Objective: To purify synthesized this compound or its derivatives.
Methodology:
-
Column: A C18 reverse-phase column is a common choice for the separation of purine derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm) is standard.
-
Fraction Collection: Fractions corresponding to the peak of the desired product are collected.
-
Post-Purification: The collected fractions are lyophilized to remove the volatile mobile phase components.
Structural Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Expected Observations:
-
¹H NMR would show signals corresponding to the protons in the molecule. The chemical shifts of the H8 proton and the exchangeable protons (NH and OH) would be of particular interest for confirming the structure and studying tautomerism.
-
¹³C NMR would provide information about the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between atoms.
2.3.2. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable method for polar molecules like this compound.
-
Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion can provide structural information. The fragmentation pattern would be expected to involve cleavages of the purine ring system.
Biological Significance and Signaling Pathways
The biological role of this compound is an emerging area of research. Unlike 8-hydroxyguanine, which is a well-established marker of oxidative DNA damage and is repaired by the base excision repair (BER) pathway, the specific biological functions and repair mechanisms for this compound are not well-defined.
Potential Biological Activities
Some studies on this compound derivatives have suggested potential biological activities:
-
Antiviral Activity: this compound and its nucleotide have been shown to inhibit the focus formation of the Rous sarcoma virus[2].
-
Antiproliferative Activity: Derivatives of this compound have demonstrated varying levels of anti-proliferative activity against different human cell lines[2].
Hypothetical Signaling Pathway Involvement
Given its structural similarity to guanine, it is plausible that this compound or its nucleoside/nucleotide forms could interact with proteins that bind guanine nucleotides, such as G-proteins or certain kinases. However, there is currently no direct evidence for its involvement in specific signaling pathways. The following diagram illustrates a hypothetical workflow for investigating the impact of this compound on a generic cellular signaling pathway.
Caption: A logical workflow for investigating the effects of this compound on cellular signaling.
Future Directions and Conclusion
This compound represents an under-explored area in the study of modified purines. While its more prevalent isomer, 8-hydroxyguanine, has been a major focus of research in oxidative stress and carcinogenesis, the unique chemical and potential biological properties of this compound warrant further investigation.
Future research should focus on:
-
Developing robust and reproducible synthesis and purification protocols.
-
Acquiring comprehensive quantitative data on its physicochemical properties, including pKa and redox potential.
-
Elucidating its dominant tautomeric form under physiological conditions.
-
Investigating its interaction with DNA and its potential as a DNA lesion.
-
Screening for its effects on a wide range of cellular targets and signaling pathways to uncover its mechanism of action.
This technical guide provides a starting point for researchers venturing into the study of this compound. By building upon this foundational knowledge, the scientific community can begin to unravel the full biological significance and therapeutic potential of this intriguing molecule.
References
The Dual Role of 7-Hydroxyguanine in Mutagenesis and Carcinogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxyguanine (7-OH-G), more commonly known in scientific literature as 8-oxo-7,8-dihydroguanine (8-oxoG), is one of the most abundant and well-studied DNA lesions formed as a result of oxidative stress. Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism or from exposure to exogenous agents, readily attack the guanine base in DNA, leading to the formation of 8-oxoG.[1][2] This lesion is a double-edged sword; it is a key player in the initiation of mutagenesis and carcinogenesis, yet it also participates in cellular signaling pathways.[3][4][5] This technical guide provides a comprehensive overview of the formation, mutagenic properties, and carcinogenic mechanisms of 8-oxoG, along with detailed experimental protocols for its study and a summary of quantitative data.
Formation of 8-Oxoguanine
The formation of 8-oxoG is a direct consequence of DNA oxidation. ROS, such as the hydroxyl radical (•OH), superoxide anion (O2•−), and hydrogen peroxide (H2O2), can attack the C8 position of guanine, leading to the formation of an 8-hydroxy-7,8-dihydroguanyl radical, which is then oxidized to 8-oxoG.[6] This process can be initiated by both endogenous sources, such as mitochondrial respiration, and exogenous factors, including ionizing radiation, environmental pollutants, and certain chemical carcinogens.[2][5]
Mutagenic Properties of 8-Oxoguanine
8-oxoG is a highly mutagenic lesion primarily because of its ability to mispair with adenine (A) during DNA replication. The 8-oxoG base can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine. This is in contrast to the normal anti conformation of guanine, which pairs with cytosine (C).[7] This mispairing leads to G:C → T:A transversion mutations, which are a common signature of oxidative DNA damage.[7][8] If the 8-oxoG:A mispair is not corrected, a subsequent round of replication will result in the incorporation of a thymine (T) opposite the adenine, thus fixing the mutation in the genome. The frequency of G→T transversions induced by a single 8-oxoG lesion in mammalian cells has been reported to be in the range of 2.5-4.8%.[8]
Role in Carcinogenesis
The accumulation of mutations is a key driver of carcinogenesis, and the mutagenic potential of 8-oxoG directly implicates it in this process.[2] Increased levels of 8-oxoG have been observed in various types of cancerous tissues compared to corresponding normal tissues, suggesting a role for oxidative stress and this specific lesion in tumor development.[2][9] The G:C → T:A transversions caused by 8-oxoG can occur in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras), leading to their inactivation or activation, respectively, and thereby promoting uncontrolled cell growth.[10]
Beyond its direct mutagenic effects, 8-oxoG is also involved in signaling pathways that can influence carcinogenesis. The repair process itself, initiated by the 8-oxoguanine DNA glycosylase (OGG1), can trigger signaling cascades. For instance, the OGG1-8-oxoG complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras and Rac1, leading to the activation of downstream signaling pathways such as the MAPK cascade, which is often dysregulated in cancer.[3][5] Furthermore, the 8-oxoG/OGG1 axis can recruit transcription factors like NF-κB to promoter regions of specific genes, such as synaptotagmin 7 (SYT7), promoting tumor metastasis.[11]
Quantitative Data on 8-Oxoguanine
The following tables summarize key quantitative data related to 8-oxoG mutagenesis and its presence in biological systems.
Table 1: Mutagenicity of 8-Oxoguanine in Mammalian Cells
| Experimental System | Mutation Frequency (%) | Predominant Mutation Type | Reference |
| Single-stranded shuttle vector in COS cells | 2.5 - 4.8 | G→T transversion | [8] |
| Mouse embryonic stem cells (estimated) | ~1 | G→T transversion | [7] |
| Transcriptional mutagenesis in mammalian cells | ~10% (mutant transcripts) | G→A transition | [12] |
Table 2: Levels of 8-Oxoguanine in Normal vs. Cancerous Tissues
| Tissue Type | 8-oxoG Level (lesions per 105 dG) - Normal | 8-oxoG Level (lesions per 105 dG) - Cancerous | Reference |
| Breast | 1.34 ± 0.46 | 2.07 ± 0.95 | [9] |
| Breast | 6.3 ± 6.8 | 10.7 ± 15.5 | [9] |
| Colorectal | 1.62 ± 0.13 | 2.53 ± 0.15 | [9] |
| Colorectal | 21 | 49 | [9] |
| Colorectal | 0.64 ± 0.05 | 1.34 ± 0.11 | [9] |
| Colorectal | 1.6 ± 0.6 | 2.4 ± 1.1 | [9] |
Table 3: Kinetic Parameters of Human OGG1
| Substrate | kcat (min-1) | Km (nM) | Reference |
| 8-oxoG•C duplex | ~0.1 | - | [13] |
| 8-oxoG•C duplex (in presence of APE1) | ~0.5 | - | [13] |
DNA Repair of 8-Oxoguanine
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of 8-oxoG. The primary pathway for the removal of 8-oxoG is the Base Excision Repair (BER) pathway.[2]
Base Excision Repair (BER) Pathway for 8-Oxoguanine
The BER pathway for 8-oxoG is initiated by the DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase). OGG1 recognizes and excises the 8-oxoG base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[1][2] The subsequent steps are carried out by other BER enzymes:
-
AP Endonuclease 1 (APE1): Cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Polymerase β (Pol β): Removes the 5'-deoxyribose phosphate (dRP) residue and fills the single-nucleotide gap.
-
DNA Ligase III (LIG3) in complex with XRCC1: Seals the nick in the DNA backbone to complete the repair.
Interestingly, APE1 has been shown to stimulate the activity of OGG1, suggesting a coordinated effort in the initial steps of BER.[13]
Signaling Pathways Involving 8-Oxoguanine
Recent research has unveiled a novel role for 8-oxoG and its repair machinery in cellular signaling.
OGG1-Ras-MAPK Signaling Pathway
The complex of OGG1 bound to the excised 8-oxoG base can act as a guanine nucleotide exchange factor (GEF) for Ras family GTPases.[3] This leads to the activation of Ras, which in turn triggers the mitogen-activated protein kinase (MAPK) signaling cascade (Raf-MEK-ERK). This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
OGG1-Rac1 Signaling Pathway
Similarly, the OGG1-8-oxoG complex can activate another small GTPase, Rac1.[5] Activated Rac1 can, in turn, stimulate the production of ROS through NADPH oxidases, creating a potential feedback loop that could exacerbate oxidative stress.
8-oxoG/OGG1/NF-κB/SYT7 Pathway in Metastasis
Under oxidative stress, OGG1 recognizes and binds to 8-oxoG in promoter regions of certain genes. This complex can then recruit the transcription factor NF-κB to the promoter of the SYT7 gene, leading to its transcription.[11] Increased SYT7 expression promotes the release of extracellular vesicles containing E-cadherin, which depletes intracellular E-cadherin and induces epithelial-mesenchymal transition (EMT), a key process in tumor metastasis.[11]
Experimental Protocols
A variety of experimental techniques are employed to study 8-oxoG, from its detection and quantification to the assessment of its mutagenic potential.
Detection and Quantification of 8-Oxoguanine
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
HPLC-ED is a sensitive and widely used method for quantifying 8-oxoG in DNA.[9][14]
-
Principle: DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. The hydrolysate is then separated by reverse-phase HPLC, and the eluting 8-oxo-2'-deoxyguanosine (8-oxodG) is detected by an electrochemical detector, which measures the current generated by its oxidation.
-
Protocol Outline:
-
DNA Isolation: Isolate DNA from cells or tissues using a method that minimizes adventitious oxidation (e.g., using NaI with precautions).[15]
-
DNA Hydrolysis: Digest the DNA to deoxynucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Inject the hydrolysate onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase (e.g., 10% methanol in 50 mM sodium acetate, pH 5.1).
-
Electrochemical Detection: Detect 8-oxodG using an electrochemical detector with the potential set to an optimal voltage (e.g., +0.25 V) to maximize signal-to-noise.[9]
-
Quantification: Quantify the amount of 8-oxodG by comparing the peak area to a standard curve of known 8-oxodG concentrations. The results are typically expressed as the number of 8-oxodG lesions per 105 or 106 normal guanines.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of 8-oxodG.[16][17]
-
Principle: Similar to HPLC-ED, DNA is hydrolyzed to deoxynucleosides and separated by LC. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of 8-oxodG and its fragmentation products.
-
Protocol Outline:
-
DNA Isolation and Hydrolysis: Follow the same procedures as for HPLC-ED.
-
LC Separation: Use a suitable LC column and gradient elution to separate the deoxynucleosides.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For 8-oxodG, the precursor ion [M+H]+ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [15N5]8-oxodG) to accurately quantify the amount of 8-oxodG in the sample.
-
3. Comet Assay (Single-Cell Gel Electrophoresis) with Fpg or OGG1
The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to detect oxidized bases.[18][19]
-
Principle: Single cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape. To detect 8-oxoG, the nucleoids are treated with the Fpg or OGG1 enzyme, which specifically nicks the DNA at the site of the lesion, leading to an increase in DNA migration.
-
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Enzyme Treatment: Incubate the slides with Fpg or OGG1 enzyme to introduce breaks at 8-oxoG sites. A parallel slide is incubated with buffer alone as a control.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the comet images using appropriate software to measure parameters such as tail length, tail intensity, and tail moment, which are proportional to the amount of DNA damage.
-
Assessment of 8-Oxoguanine Mutagenicity
Shuttle Vector Mutagenesis Assay
This assay allows for the study of mutations induced by a site-specific DNA lesion in mammalian cells.[8][20]
-
Principle: A plasmid vector (shuttle vector) that can replicate in both mammalian cells and bacteria is used. A single 8-oxoG lesion is introduced at a specific site within a reporter gene (e.g., supF). The vector is then transfected into mammalian cells, where it is replicated and repaired. The progeny plasmids are recovered and transformed into an indicator strain of E. coli to screen for mutations in the reporter gene.
-
Protocol Outline:
-
Vector Construction: Prepare a shuttle vector containing a single-stranded region.
-
Site-Specific Lesion Introduction: Synthesize an oligonucleotide containing a single 8-oxoG and ligate it into the single-stranded region of the vector.
-
Transfection into Mammalian Cells: Introduce the vector containing the 8-oxoG lesion into the target mammalian cell line (e.g., COS-7 cells).
-
Plasmid Recovery: After a period of replication (e.g., 48 hours), recover the progeny plasmids from the mammalian cells.
-
Transformation into E. coli: Transform an indicator strain of E. coli with the recovered plasmids. The indicator strain is designed to allow for the selection of plasmids with mutations in the reporter gene.
-
Mutation Analysis: Sequence the reporter gene from the mutant colonies to determine the frequency and spectrum of mutations induced by the 8-oxoG lesion.
-
Conclusion
This compound (8-oxoguanine) is a critical DNA lesion that sits at the crossroads of mutagenesis, carcinogenesis, and cellular signaling. Its formation as a result of oxidative stress and its potent mutagenic activity, primarily inducing G:C → T:A transversions, firmly establish its role as an endogenous carcinogen. The Base Excision Repair pathway, initiated by OGG1, is the primary defense against the accumulation of this lesion. However, emerging evidence reveals a more complex picture, where the 8-oxoG lesion and the OGG1 repair protein actively participate in signaling cascades that can influence gene expression and promote cancer progression. For researchers and drug development professionals, understanding the multifaceted role of 8-oxoG is crucial. The development of inhibitors targeting the signaling functions of the OGG1-8-oxoG complex, while preserving its repair activity, may represent a novel therapeutic strategy. Furthermore, the accurate quantification of 8-oxoG levels in tissues and biofluids holds promise as a biomarker for oxidative stress and cancer risk. The detailed experimental protocols provided in this guide serve as a valuable resource for further investigation into the intricate biology of this important DNA lesion.
References
- 1. Global DNA dynamics of 8-oxoguanine repair by human OGG1 revealed by stopped-flow kinetics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator versus initiator of mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-stranded shuttle phagemid for mutagenesis studies in mammalian cells: 8-oxoguanine in DNA induces targeted G.C-->T.A transversions in simian kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The 8‐oxoguanine DNA glycosylase‐synaptotagmin 7 pathway increases extracellular vesicle release and promotes tumour metastasis during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Oxoguanine-mediated transcriptional mutagenesis causes Ras activation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. neb.com [neb.com]
- 20. Single-stranded shuttle phagemid for mutagenesis studies in mammalian cells: 8-oxoguanine in DNA induces targeted G.C-->T.A transversions in simian kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of 8-Oxoguanine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative damage to DNA is a constant threat to genomic integrity in mammalian cells. Among the various lesions formed, 8-oxo-7,8-dihydroguanine (8-oxoGua), a product of guanine oxidation, is one of the most abundant and mutagenic. Its presence in DNA can lead to G:C to T:A transversion mutations if not repaired, implicating it in carcinogenesis and aging. This technical guide provides an in-depth overview of the endogenous formation of 8-oxoGua in mammalian cells, its biological consequences, and the methodologies used for its detection and quantification. We present quantitative data on basal levels of this lesion, detailed experimental considerations, and diagrams of the key cellular pathways involved.
Introduction: The Significance of Guanine Oxidation
Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[1][2] Endogenously generated reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are byproducts of normal metabolic processes, including cellular respiration.[3] These highly reactive molecules can attack DNA, leading to the formation of various lesions.
The most extensively studied product of guanine oxidation is 8-oxo-7,8-dihydroguanine (commonly referred to as 8-oxoguanine or 8-oxoGua). It is often referred to by its nucleoside form, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). While the term 7-hydroxyguanine is sometimes used, the chemically accurate and widely accepted nomenclature is 8-oxoguanine, which exists in a keto-enol tautomerism with 8-hydroxyguanine. The accumulation of 8-oxoGua is a widely accepted biomarker of oxidative stress and has been linked to numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[2][4]
Mechanism of Endogenous Formation
The primary mechanism for the endogenous formation of 8-oxoGua involves the attack of ROS on the C8 position of the guanine base within DNA or the free deoxyguanosine triphosphate (dGTP) pool.[5] The hydroxyl radical (•OH), in particular, adds to the C8 position of guanine, forming a C8-OH-adduct radical. Subsequent one-electron oxidation leads to the stable 8-oxoGua lesion.[5]
This process can occur in both nuclear and mitochondrial DNA. Due to the high level of ROS production from the electron transport chain and less efficient DNA repair mechanisms, mitochondrial DNA often exhibits higher steady-state levels of 8-oxoGua compared to nuclear DNA.[6] Furthermore, 8-oxoGua can be formed in the cellular nucleotide pool, creating 8-oxo-dGTP, which can then be erroneously incorporated into DNA by polymerases.[5]
Quantitative Analysis of 8-Oxoguanine
The accurate quantification of 8-oxoGua is challenging due to its low abundance and the risk of artificial oxidation of guanine during sample preparation.[7][8] This has led to a wide range of reported values in the literature. The European Standards Committee on Oxidative DNA Damage (ESCODD) has worked to standardize protocols to minimize these artifacts.[7] The following tables summarize representative basal levels of 8-oxoGua reported in various mammalian cells and tissues.
Table 1: Basal Levels of 8-Oxoguanine in Mammalian Cell Lines
| Cell Line | Cell Type | 8-oxoGua / 106 Guanines (Mean ± SD) | Analytical Method | Reference |
| HeLa | Human cervical adenocarcinoma | 5.23 (Median) | Chromatography (various) | [7][9] |
| HeLa | Human cervical adenocarcinoma | 0.79 (Median) | Enzymatic (FPG-comet) | [9] |
| H358 | Human bronchoalveolar carcinoma | 2.2 ± 0.4 | LC-MS/MS | [8] |
| A549 | Human lung adenocarcinoma | ~2.5 | LC-MS/MS | [8] |
| Hepa-1c1c7 | Mouse hepatoma | ~2.4 | LC-MS/MS | [8] |
Table 2: Basal Levels of 8-Oxoguanine in Mammalian Tissues
| Tissue | Organism | 8-oxoGua / 106 Guanines (Median) | Analytical Method | Reference |
| Liver | Pig | 10.47 | Chromatography (various) | [7][9] |
Note: Values can vary significantly between laboratories and with the specific protocols employed. The median values from the ESCODD studies reflect a large inter-laboratory comparison.
Experimental Protocols: A Methodological Overview
The "gold standard" methods for 8-oxoGua quantification are based on chromatography coupled with sensitive detection, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Critical Consideration: Preventing Artifactual Oxidation
A major challenge in measuring 8-oxoGua is the artifactual oxidation of guanine during DNA isolation and hydrolysis.[8] It is imperative to take stringent precautions:
-
Use of Chelators: Add iron chelators like deferoxamine to all buffers to prevent Fenton chemistry-mediated ROS generation.[8]
-
Avoid Phenol: Use non-phenol-based DNA extraction methods, such as those employing guanidine thiocyanate (e.g., DNAzol) or sodium iodide.[8][10]
-
Minimize Oxidation: Perform all steps on ice or at 4°C whenever possible.[8]
Generalized Protocol for LC-MS/MS Quantification of 8-oxodG
This protocol provides a generalized workflow. Specific parameters must be optimized for the user's instrumentation and samples.
1. Cell Harvesting and DNA Extraction: a. Harvest mammalian cells by centrifugation. b. Lyse cells and isolate DNA using a commercial kit or a protocol designed to minimize oxidation (e.g., DNAzol method).[8] Ensure all solutions contain an iron chelator like deferoxamine. c. Resuspend the final DNA pellet in a Chelex-treated buffer.
2. DNA Hydrolysis: a. Quantify the extracted DNA (e.g., by UV absorbance). b. Digest the DNA to nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase. c. The goal is to achieve complete hydrolysis to 2'-deoxynucleosides.
3. Sample Preparation for LC-MS/MS: a. Spike the hydrolyzed DNA sample with a known amount of a stable isotope-labeled internal standard (e.g., [15N5]8-oxodG). This is crucial for accurate quantification via isotope dilution mass spectrometry. b. Remove proteins and other macromolecules, often by ultrafiltration.
4. LC-MS/MS Analysis: a. Chromatography: Separate the nucleosides using a reverse-phase HPLC column (e.g., C18). An isocratic or gradient elution with a mobile phase (e.g., water/methanol with a modifier like formic acid) is used. b. Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. c. Detection: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for both native 8-oxodG and the isotope-labeled internal standard.
5. Data Analysis: a. Generate a standard curve using known concentrations of 8-oxodG and the internal standard. b. Quantify the amount of 8-oxodG in the sample by comparing its peak area ratio to the internal standard against the standard curve. c. Normalize the amount of 8-oxodG to the amount of unmodified deoxyguanosine (dG), which is measured in the same run (typically by UV detection or a separate MS/MS transition), to report the final value as a ratio (e.g., 8-oxodG per 106 dG).[3]
Cellular Response and Signaling Pathways
The presence of 8-oxoGua in DNA is not a passive event. Mammalian cells have evolved sophisticated mechanisms to counteract this form of damage, primarily through the Base Excision Repair (BER) pathway.
The Base Excision Repair (BER) Pathway
The primary enzyme responsible for recognizing and removing 8-oxoGua from DNA is 8-Oxoguanine DNA Glycosylase 1 (OGG1) .[11] OGG1 is a bifunctional glycosylase; it first cleaves the N-glycosidic bond to release the damaged base and then incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[11] The repair process is then completed by other BER enzymes, including APE1, DNA Polymerase β, and DNA Ligase III.
References
- 1. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 8-oxoguanine DNA glycosylase-1 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]
The Discovery, Impact, and Mitigation of 8-Hydroxyguanine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Since its discovery in the early 1980s, 8-hydroxyguanine (8-OHG), and its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (8-OHdG), has emerged as a critical biomarker for oxidative stress and a key player in the mutagenesis that drives numerous pathologies, including cancer. This technical guide provides a comprehensive overview of the history of 8-OHG research, from its initial identification to our current understanding of its formation, mutagenic potential, and the intricate cellular mechanisms that have evolved to counteract its deleterious effects. We delve into the detailed experimental protocols for the detection and quantification of this lesion, summarize key quantitative data, and present visual representations of the critical signaling and repair pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.
The Discovery of a Key Biomarker of Oxidative Stress
In 1983, a pivotal discovery was made at the National Cancer Center Research Institute in Tokyo, Japan. Researchers, while investigating the chemical modifications of DNA, identified a novel guanine adduct: 8-hydroxyguanine (8-OHG).[1][2] This discovery was initially surprising, as much of the focus in radiation biology had been on pyrimidine modifications.[1] The researchers quickly hypothesized its importance in biological systems, particularly in the context of mutagenesis and carcinogenesis, as it was found to be formed in DNA both in vitro and in vivo by agents that produce oxygen radicals.[1][2]
Subsequent research throughout the 1980s and 1990s solidified the role of 8-OHG as a major and abundant product of oxidative DNA damage.[3][4] It became evident that reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism or from exposure to exogenous agents like ionizing radiation, can readily oxidize the guanine base at the C8 position, leading to the formation of 8-OHG.[5][6] Guanine is particularly susceptible to oxidation due to its low redox potential compared to the other DNA bases.[7]
The Mutagenic Potential of 8-Hydroxyguanine
The biological significance of 8-OHG lies in its potent mutagenic properties. Unlike many other forms of DNA damage, 8-OHG does not typically block DNA replication.[8] However, its altered chemical structure leads to mispairing during DNA synthesis. The oxidized guanine base can adopt a syn conformation, which allows it to form a stable base pair with adenine (A) instead of its usual partner, cytosine (C).[9]
This mispairing leads to a specific type of mutation: a G:C to T:A transversion.[3][10] If the 8-OHG:A mispair is not corrected before the next round of DNA replication, the adenine will serve as a template for the incorporation of a thymine (T), resulting in a permanent mutation in the DNA sequence.[11] This mutagenic signature is frequently observed in the genomes of cancer cells, highlighting the role of oxidative stress and 8-OHG in carcinogenesis.[12]
Quantitative Data on 8-Hydroxyguanine
The following tables summarize key quantitative data related to 8-OHG levels and its mutagenic frequency, compiled from various studies.
Table 1: Levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in DNA under Various Conditions
| Sample Type | Condition | 8-OHdG Level (pmol/µg DNA) | Reference |
| Commercial Calf Thymus DNA | Control | 0.107 ± 0.024 | [3] |
| Human Nuclear DNA | Control (unoxidized) | 0.022 ± 0.005 | [3] |
| DNA in vitro | Methylene blue + light (90 min) | 15.96 ± 2.4 | [3] |
| DNA in vitro | Methylene blue + light (120 min) | 22.65 ± 3.65 | [3] |
| Cultured Human Cells | 10 µM H₂O₂ | 205 ± 42 | [3] |
| Cultured Human Cells | 100 µM H₂O₂ | 333 ± 17.5 | [3] |
Table 2: Mutagenic Frequency of 8-hydroxyguanine
| Experimental System | Assay Type | Mutation Frequency | Predominant Mutation | Reference |
| Bacteriophage | Reversion Assay | 0.7% | G → T | [10] |
| Bacteriophage | Forward Mutation Assay | 16% | A → C (misincorporation of 8-OHdGTP) | [10] |
Cellular Defense: The Base Excision Repair Pathway
To counteract the mutagenic threat of 8-OHG, cells have evolved a sophisticated and highly conserved DNA repair mechanism known as the Base Excision Repair (BER) pathway.[13] The BER pathway is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA.[13]
The key enzyme responsible for the recognition and removal of 8-OHG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1) .[12][14] OGG1 is a bifunctional glycosylase, meaning it possesses both DNA glycosylase and AP lyase activity.[12]
OGG1-Mediated Base Excision Repair Workflow
Figure 1: The OGG1-mediated Base Excision Repair (BER) pathway for 8-hydroxyguanine.
The Role of MUTYH in Post-Replicative Repair
If 8-OHG is not repaired before DNA replication, an adenine may be incorporated opposite it. This creates an 8-OHG:A mismatch, which is not a substrate for OGG1. To address this, cells employ another DNA glycosylase, MutY homolog (MUTYH) .[5][13] MUTYH specifically recognizes and removes the undamaged adenine from the 8-OHG:A pair.[5][11] This action creates an abasic site, which then triggers the BER pathway to insert the correct cytosine opposite the 8-OHG. The 8-OHG:C pair can then be finally corrected by OGG1.[11]
MUTYH-Mediated Repair Pathway
Figure 2: The MUTYH-mediated pathway for the repair of 8-OHG:A mismatches.
A Novel Role: 8-OHG and OGG1 in Cellular Signaling
Recent research has unveiled a fascinating and unexpected role for OGG1 and its excised product, the free 8-OHG base. Beyond its function in DNA repair, the complex of OGG1 bound to 8-OHG can act as a signaling molecule, specifically as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[6][15]
This interaction leads to the activation of the Ras signaling pathway, which in turn can influence a variety of cellular processes, including gene expression, cell proliferation, and inflammation.[15][16][17] This discovery has opened up new avenues of research into the broader biological consequences of oxidative stress and DNA repair, suggesting a direct link between DNA damage and the regulation of cellular signaling networks.
OGG1/8-oxoG Complex Activation of the Ras Signaling Pathway
Figure 3: Activation of the Ras signaling pathway by the OGG1/8-oxoG complex.
Experimental Protocols for the Detection of 8-Hydroxyguanine
The accurate and sensitive detection of 8-OHG is crucial for research into oxidative stress and its biological consequences. Several methods have been developed for this purpose, with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme-Linked Immunosorbent Assay (ELISA) being the most common.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is considered the gold standard for the quantification of 8-OHdG due to its high sensitivity and specificity.[18]
Principle: This method involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by the separation of these deoxynucleosides using HPLC. An electrochemical detector is then used to specifically and sensitively detect 8-OHdG based on its electrochemical properties.
Detailed Methodology:
-
DNA Isolation:
-
Isolate DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
-
It is critical to minimize artefactual oxidation of guanine during this process. The inclusion of antioxidants like deferoxamine mesylate can be beneficial.
-
-
DNA Hydrolysis:
-
Digest the purified DNA to deoxynucleosides using a two-step enzymatic hydrolysis.
-
First, incubate the DNA with nuclease P1 at 37°C for 1-2 hours.
-
Then, add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours.
-
-
HPLC Separation:
-
Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, typically a mixture of a buffer (e.g., sodium acetate) and a small percentage of an organic solvent (e.g., methanol), to separate the deoxynucleosides.
-
-
Electrochemical Detection:
-
The eluent from the HPLC column passes through an electrochemical detector.
-
Apply a specific potential (e.g., +600 mV) to the electrode. At this potential, 8-OHdG will be oxidized, generating an electrical signal that is proportional to its concentration.
-
-
Quantification:
-
Quantify the amount of 8-OHdG in the sample by comparing the peak area of the sample to a standard curve generated with known concentrations of 8-OHdG.
-
The amount of deoxyguanosine (dG) in the same sample should also be quantified (usually by UV detection) to express the level of oxidative damage as a ratio of 8-OHdG to dG (e.g., 8-OHdG/10⁶ dG).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and relatively simple method for the detection of 8-OHdG.[19][20]
Principle: This is a competitive immunoassay. 8-OHdG present in the sample competes with 8-OHdG coated on a microplate for binding to a specific primary antibody. The amount of primary antibody that binds to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Detailed Methodology:
-
Sample Preparation:
-
Assay Procedure (based on a typical commercial kit):
-
Add standards and samples to the wells of a microplate pre-coated with 8-OHdG.
-
Add a biotinylated anti-8-OHdG antibody to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
The discovery of 8-hydroxyguanine has fundamentally changed our understanding of the mechanisms of mutagenesis and the role of oxidative stress in disease. From its initial identification as a product of DNA damage, research has expanded to reveal its intricate involvement in cellular signaling and repair pathways. The development of sensitive analytical techniques has enabled researchers to quantify this lesion as a reliable biomarker for oxidative stress in a wide range of clinical and experimental settings.
Future research will likely focus on further elucidating the complex interplay between 8-OHG formation, repair, and cellular signaling. A deeper understanding of these processes will be critical for the development of novel therapeutic strategies aimed at preventing or treating diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and age-related pathologies. The continued refinement of detection methods will also be essential for advancing our ability to use 8-OHG as a diagnostic and prognostic biomarker in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Quantitative immunoanalysis of promutagenic 8-hydroxy-2'-deoxyguanosine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. MUTYH: Not just polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agrisera.com [agrisera.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8-Hydroxyguanine, an abundant form of oxidative DNA damage, causes G----T and A----C substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MUTYH the base excision repair gene family member associated with colorectal cancer polyposis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Base excision repair and the role of MUTYH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of the glycosylase reaction with hOGG1 base-excision repair enzyme: concerted effect of Lys249 and Asp268 during excision of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The roles of base excision repair enzyme OGG1 in gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. abcam.com [abcam.com]
- 20. cloud-clone.com [cloud-clone.com]
Methodological & Application
Application Note: Quantitative Analysis of 7-Hydroxyguanine in Biological Samples using HPLC with Electrochemical Detection
Abstract
This application note details a sensitive and selective method for the quantification of 7-Hydroxyguanine (7-OHGua), a significant biomarker of oxidative DNA damage, in biological samples using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and electrochemical detection. The method demonstrates excellent linearity, low limits of detection, and good recovery, making it suitable for assessing oxidative stress in various research and clinical settings.
Introduction
Reactive oxygen species (ROS) can induce damage to cellular macromolecules, including DNA. This compound is a product of oxidative damage to guanine residues in DNA and is considered a key biomarker for assessing oxidative stress and the risk of various pathologies, including cancer and neurodegenerative diseases.[1][2][3] Accurate and sensitive quantification of 7-OHGua is crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers high selectivity and sensitivity for the analysis of electroactive compounds like 7-OHGua, making it a preferred method for its quantification in complex biological matrices such as urine, saliva, and tissue homogenates.[1][2] This application note provides a detailed protocol for the analysis of 7-OHGua using HPLC-ECD.
Experimental Workflow
Caption: Experimental workflow for this compound analysis by HPLC-ECD.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (C18, as needed)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction manifold
Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the range of 1 ng/mL to 100 ng/mL.
Sample Preparation
The following is a general protocol for urine samples. For other matrices, appropriate modifications may be necessary.[4][5]
-
Collect urine samples and store them at -80°C until analysis.
-
Thaw samples on ice and centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Optional Solid-Phase Extraction (SPE) for sample cleanup and concentration:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 1-2 mL of the centrifuged urine onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase.
-
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-ECD Conditions
| Parameter | Setting |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 6.0) with 5% Methanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector |
| Working Electrode | Glassy Carbon |
| Applied Potential | +0.6 V vs. Ag/AgCl reference electrode |
Quantitative Data Summary
The performance of the HPLC-ECD method for the analysis of this compound is summarized in the following table. Data presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Recovery (%) | 95 ± 5% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Results and Discussion
The described HPLC-ECD method provides excellent separation of this compound from other endogenous compounds in biological samples. The electrochemical detector offers high sensitivity and selectivity, allowing for the detection of low levels of this oxidative stress biomarker. A typical chromatogram shows a well-defined peak for 7-OHGua with a stable baseline. The method's linearity, precision, and accuracy make it robust and reliable for quantitative analysis.
Oxidative DNA Damage and Repair Pathway
Caption: Formation and excretion of this compound via oxidative DNA damage and repair.
Conclusion
The HPLC-ECD method detailed in this application note is a reliable and sensitive tool for the quantification of this compound in biological samples. The protocol is well-suited for researchers and professionals in the fields of toxicology, pharmacology, and clinical diagnostics who are investigating the role of oxidative stress in health and disease. The provided workflow and protocols can be readily implemented in a laboratory setting with standard HPLC equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination | Estudo Geral [eg-fr.uc.pt]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Immunoaffinity Purification of 7-Methyldeoxyguanosine for High-Performance Liquid Chromatography (HPLC) Analysis
References
- 1. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Intracellular DNA–Protein Cross-Links with N7-Methyl-2′-Deoxyguanosine and Their Contribution to Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 7-methyldeoxyguanosine using immunoaffinity purification and HPLC with electrochemical detection [pubmed.ncbi.nlm.nih.gov]
- 4. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Immunoaffinity purification combined with 32P-postlabelling for the detection of O6-methylguanine in DNA from human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Hydroxyguanine as a Biomarker for Specific Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-dihydro-8-oxoguanine (8-oxoGua), and its deoxyribonucleoside counterpart, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are established biomarkers of oxidative stress and are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3][4] Guanine, being the most easily oxidized of the DNA bases, is particularly susceptible to damage by reactive oxygen species (ROS), leading to the formation of 8-oxoGua.[5] This lesion is mutagenic, primarily causing G to T transversions, and its accumulation can contribute to cellular dysfunction and disease progression.[1][6] The cellular response to this damage involves the base excision repair (BER) pathway, where the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) plays a crucial role in recognizing and excising the damaged base.[5][7][8] Consequently, the levels of 8-oxoGua in cellular DNA or its excised products in biological fluids like urine and blood can serve as a valuable indicator of oxidative stress and disease status.
These application notes provide a comprehensive overview of the utility of 7-hydroxyguanine (a common synonym for 8-oxoguanine) as a disease biomarker, including quantitative data from various studies, detailed experimental protocols for its detection, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Levels of 8-oxodG in Various Diseases
The following tables summarize the quantitative data on 8-oxodG levels in different diseases compared to control groups. It is important to note that values can vary significantly between studies due to different analytical methods, sample types, and patient cohorts.
Table 1: 8-oxodG Levels in Cancer
| Cancer Type | Sample Type | Patient Group (n) | Control Group (n) | Patient 8-oxodG Level | Control 8-oxodG Level | Fold Change | Reference |
| Uterine Adenocarcinoma | Tissue | 31 | 13 | 48.32 (fluorescence intensity) | 38.64 (fluorescence intensity) | 1.25 | [9] |
| Breast Cancer (MCF-7, MDA-MB-468) | Mitochondrial DNA | - | - | Increased 8-oxoG | - | - | [1] |
| Esophageal Cancer | Peripheral Blood Mononuclear Cells | 17 | 43 | Significantly higher | - | - | [10] |
| Various Advanced Cancers | Urine | - | - | ~50% higher (8-hydroxyguanine) | - | 1.5 | [11] |
Table 2: 8-oxodG Levels in Neurodegenerative Diseases
| Disease | Sample Type | Patient Group (n) | Control Group (n) | Patient 8-oxodG Level | Control 8-oxodG Level | Fold Change | Reference |
| Alzheimer's Disease, Parkinson's Disease | Postmortem Brain | - | - | Prominent 8-OHdG/8-OHG immunoreactions | - | - | [12] |
| Alzheimer's Disease | Cerebrospinal Fluid | - | - | Remarkable increase in 8-hydroxyguanosine | - | - | [12] |
Table 3: 8-oxodG Levels in Cardiovascular Diseases
| Disease | Sample Type | Patient Group (n) | Control Group (n) | Patient 8-oxodG Level (Mean ± SD) | Control 8-oxodG Level (Mean ± SD) | p-value | Reference |
| Coronary Artery Disease (CAD) | Urine | 52 | 40 | Higher than control | - | p=0.035 | [13] |
| Cardiovascular Diseases (Meta-analysis) | Urine/Blood | 810 | 1106 | Significantly higher (SMD: 1.04) | - | p < 0.001 | [3] |
Signaling Pathway: Oxidative DNA Damage and Base Excision Repair
The formation of 8-oxoGua in DNA and its subsequent repair is a critical cellular process. The following diagram illustrates the key steps involved.
Caption: Oxidative damage to DNA and the Base Excision Repair pathway.
Experimental Protocols
Protocol 1: Quantification of 8-oxodG in DNA from Cultured Cells by HPLC-ED
This protocol details the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in DNA from cultured cells using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a widely used and sensitive method.[10][14]
Materials:
-
Cultured cells (e.g., A549 cells)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
DNase I
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
8-oxodG and dG standards
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Culture and Treatment (Optional):
-
Culture cells to the desired confluency.
-
For a positive control, treat cells with an oxidizing agent such as KBrO₃ (e.g., 1 mM) for 3 hours.[14]
-
-
DNA Extraction:
-
Harvest cells and wash with PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Take precautions to minimize adventitious oxidation during this process.[15]
-
-
DNA Digestion:
-
Dissolve the extracted DNA in digestion buffer.
-
Add DNase I and incubate to digest the DNA into smaller fragments.
-
Sequentially add phosphodiesterase I and alkaline phosphatase to digest the DNA fragments into individual deoxynucleosides.[14]
-
-
HPLC-ED Analysis:
-
Prepare a standard curve using known concentrations of 8-oxodG and deoxyguanosine (dG).
-
Inject the digested DNA sample into the HPLC system.
-
Separate the deoxynucleosides on a C18 reverse-phase column.
-
Detect 8-oxodG and dG using the electrochemical detector set at an optimal voltage.[14]
-
-
Data Analysis:
-
Quantify the amount of 8-oxodG and dG in the sample by comparing the peak areas to the standard curve.
-
Express the level of oxidative DNA damage as the ratio of 8-oxodG per 10⁶ dG.
-
Caption: Workflow for the quantification of 8-oxodG by HPLC-ED.
Protocol 2: Immunofluorescence Staining of 8-oxodG in Cells
This protocol describes the in situ detection of 8-oxodG in cells using immunofluorescence, which allows for the visualization of oxidative DNA damage at the single-cell level.[16]
Materials:
-
Cells grown on coverslips
-
Potassium bromate (KBrO₃) for positive control
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-8-oxodG monoclonal antibody (e.g., N45.1)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips.
-
Induce oxidative DNA damage by treating cells with KBrO₃ (e.g., 40 mM) for 30 minutes.[16]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-8-oxodG antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the fluorescence signals using a fluorescence microscope.
-
Quantify the fluorescence intensity of 8-oxodG staining in the nuclei.[16]
-
Caption: Workflow for immunofluorescence detection of 8-oxodG.
Conclusion
This compound is a robust and widely utilized biomarker for assessing oxidative stress in a variety of diseases. The choice of analytical method depends on the specific research question, available resources, and the biological matrix being analyzed. The protocols and data presented here provide a valuable resource for researchers and clinicians interested in incorporating the measurement of this important biomarker into their studies. Further standardization of analytical methods will be crucial for establishing definitive clinical reference ranges and facilitating the broader application of this compound in disease diagnosis, prognosis, and monitoring treatment efficacy.[15][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oxidative Stress and Antioxidants in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Oxo-7,8-dihydroguanine, friend and foe: Epigenetic-like regulator versus initiator of mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-oxo-7,8-dihydroguanine level - the DNA oxidative stress marker - recognized by fluorescence image analysis in sporadic uterine adenocarcinomas in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker of oxidative damage in oesophageal cancer patients: lack of association with antioxidant vitamins and polymorphism of hOGG1 and GST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The level of 8-hydroxyguanine, a possible repair product of oxidative DNA damage, is higher in urine of cancer patients than in control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Damage to RNA in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Are we sure we know how to measure 8-oxo-7,8-dihydroguanine in DNA from human cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine in Biological Samples
Introduction
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a prevalent biomarker of oxidative DNA damage, resulting from the attack of reactive oxygen species (ROS) on guanine bases in DNA.[1][2][3] Its quantification in biological samples such as urine, blood, tissues, and saliva is crucial for assessing oxidative stress and its implications in various pathological conditions, including cancer, neurodegenerative diseases, and aging.[1][2][3] This document provides detailed application notes and protocols for the three primary methods used for 8-oxo-dG quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Overview of Quantification Methods
The choice of method for 8-oxo-dG quantification depends on factors such as the required sensitivity and specificity, sample type and availability, and the instrumentation accessible. Chromatographic techniques like HPLC-ECD and LC-MS/MS are generally considered more reliable and accurate than ELISA.[4] However, ELISA offers a high-throughput and less instrumentally intensive alternative.
| Feature | HPLC-ECD | LC-MS/MS | ELISA |
| Principle | Separation by HPLC and detection of the electroactive 8-oxo-dG. | Separation by LC and identification based on mass-to-charge ratio. | Immunoassay using specific antibodies against 8-oxo-dG. |
| Sensitivity | High, down to the femtomolar range.[1][2][3] | Very high, considered the gold standard for sensitivity and specificity.[5] | Good, but can be prone to interference.[4][6] |
| Specificity | High, but susceptible to co-eluting electroactive compounds. | Very high, provides structural confirmation. | Can be affected by cross-reactivity with other molecules.[7] |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Artifactual Oxidation | A significant concern during sample preparation.[8][9] | A significant concern during sample preparation.[5][9] | Less of a concern during the assay itself, but can occur during DNA isolation. |
Quantitative Data Summary
The following table summarizes reported concentrations of 8-oxo-dG in various biological samples as measured by different techniques. It is important to note that values can vary significantly between laboratories and are influenced by sample handling procedures.[9]
| Biological Sample | Method | Reported Concentration | Reference |
| Human Lymphocytes | LC-MS/MS | 1.57 ± 0.88 adducts per 106 dG | [9] |
| Human Bronchoalveolar H358 Cells (basal) | LC-MS/MS | 2.2 ± 0.4 8-oxo-dG/107 dGuo | [8] |
| Healthy Human Serum | HPLC-ECD | 25.5 ± 13.8 pg/mL | [1] |
| Human Urine | LC-MS/MS | Varies significantly, often standardized to creatinine levels. | [10][11] |
| Rat Liver Nuclear DNA | HPLC-ECD | 1 per 130,000 bases | [12] |
| Rat Liver Mitochondrial DNA | HPLC-ECD | 1 per 8,000 bases | [12] |
Experimental Protocols and Workflows
I. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for 8-oxo-dG quantification.[1][2][3] The protocol involves DNA extraction, enzymatic hydrolysis to nucleosides, separation by HPLC, and detection using an electrochemical detector.
Caption: Workflow for 8-oxo-dG quantification using HPLC-ECD.
-
DNA Isolation:
-
To minimize artifactual oxidation, it is recommended to use methods that avoid phenol and high temperatures.[13] The sodium iodide (NaI) chaotropic method is a suitable choice.[13][14]
-
For cellular samples, lyse cells and homogenize the tissue.
-
Add NaI solution to the lysate to solubilize proteins and lipids.
-
Precipitate DNA with isopropanol, wash with ethanol, and resuspend in a suitable buffer.
-
The inclusion of antioxidants like desferal or TEMPO during isolation can further reduce artifactual 8-oxo-dG formation.[9][13]
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA using UV spectrometry.
-
To approximately 50 µg of DNA, add a buffer containing Tris-HCl and MgCl2.[9]
-
Add an internal standard, such as [15N5]8-oxo-dG, for accurate quantification.[9]
-
Initiate hydrolysis by adding DNase I and incubate at 37°C.[9]
-
Follow with the addition of phosphodiesterase I and alkaline phosphatase and continue incubation at 37°C to completely digest the DNA into individual nucleosides.[9]
-
-
HPLC-ECD Analysis:
-
Inject the hydrolyzed sample into the HPLC system equipped with a reversed-phase C18 column.
-
The mobile phase typically consists of a phosphate buffer with a small percentage of an organic solvent like methanol or acetonitrile.[1]
-
Set the electrochemical detector to an appropriate potential for the oxidation of 8-oxo-dG (typically around +0.5 V to +0.6 V).[4]
-
Quantify the 8-oxo-dG peak by comparing its area to a standard curve of known 8-oxo-dG concentrations.[4]
-
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently considered the gold standard for 8-oxo-dG analysis due to its high sensitivity and specificity.[5] This method can unequivocally identify and quantify 8-oxo-dG, even in complex biological matrices.
Caption: Workflow for 8-oxo-dG quantification using LC-MS/MS.
-
Sample Preparation:
-
For urine samples, a simple dilution and filtration may be sufficient.[10]
-
For more complex matrices like plasma or tissue homogenates, a solid-phase extraction (SPE) step is often necessary to remove interfering substances.[1]
-
For DNA samples, follow the DNA isolation and hydrolysis procedures described for HPLC-ECD, ensuring the use of an isotopically labeled internal standard ([15N5]8-oxo-dG).[8][9]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Use a reversed-phase column for separation.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for both 8-oxo-dG and the internal standard.
-
Quantify 8-oxo-dG by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.[15]
-
III. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying 8-oxo-dG that relies on the specific binding of an antibody to the target molecule.[16][17] While convenient, it is crucial to validate the results with a more specific method like LC-MS/MS, as ELISAs can be prone to interference and cross-reactivity.[6][7]
Caption: Workflow for competitive ELISA for 8-oxo-dG.
This protocol is based on a typical competitive ELISA format where free 8-oxo-dG in the sample competes with 8-oxo-dG coated on the microplate for binding to a limited amount of primary antibody.[18]
-
Sample and Standard Preparation:
-
Assay Procedure:
-
Add the prepared standards and samples to the wells of the 8-oxo-dG-coated microplate.[18]
-
Add the primary anti-8-oxo-dG antibody to each well and incubate.[16][18]
-
During incubation, the antibody will bind to either the 8-oxo-dG in the sample/standard or the 8-oxo-dG coated on the plate.
-
Wash the plate to remove unbound antibody and sample components.[16][18]
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate.[16][18]
-
Wash the plate again to remove unbound secondary antibody.[16][18]
-
Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[16][18]
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[16][18]
-
The intensity of the color is inversely proportional to the concentration of 8-oxo-dG in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.[17]
-
Conclusion
The accurate quantification of 8-oxo-dG is essential for research in oxidative stress and its associated pathologies. While LC-MS/MS offers the highest level of accuracy and specificity, HPLC-ECD provides a sensitive and more accessible alternative. ELISA is a valuable tool for high-throughput screening, but its results should be interpreted with caution and ideally validated by a chromatographic method. The choice of protocol should be guided by the specific research question, the nature of the biological samples, and the available resources. Careful attention to sample preparation is paramount to minimize artifactual oxidation and ensure reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strand-specific quantification of 8-oxo-dG and apurinic sites via Ligation-Dependent Probe Amplification (LPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Genomic 8-oxo-7,8-dihydro-2'-deoxyguanosine Quantification [bio-protocol.org]
- 16. 2.6. Competitive ELISA for Determination of Extracellular 8-oxo-dG in the Media [bio-protocol.org]
- 17. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for High-Sensitivity ELISA of Oxidative DNA Damage Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to significant cellular damage. DNA is a primary target of this damage, resulting in the formation of various lesions that can contribute to mutagenesis, carcinogenesis, and the progression of numerous diseases. The quantification of oxidative DNA damage markers is therefore crucial in toxicology, molecular epidemiology, and the development of therapeutic interventions. This document provides detailed application notes and protocols for the high-sensitivity detection of key oxidative DNA damage markers—8-hydroxy-2'-deoxyguanosine (8-oxo-dG), 8-nitroguanine, and etheno-DNA adducts—using enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive ELISA for Oxidative DNA Damage Markers
The high-sensitivity detection of small molecules like oxidative DNA damage markers is typically achieved through a competitive ELISA format. In this assay, the target marker present in the sample competes with a known amount of the same marker coated onto the microplate wells for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. The subsequent addition of a substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the target marker in the sample; higher concentrations of the marker in the sample lead to less antibody binding to the plate and thus a weaker signal.
Signaling Pathway of Oxidative DNA Damage and Repair
Reactive oxygen species, generated from both endogenous metabolic processes and exogenous sources, can attack DNA, leading to the formation of various adducts. For instance, the hydroxyl radical can oxidize guanine to form 8-oxo-dG. These lesions, if not repaired, can lead to mutations and genomic instability. The cell possesses intricate DNA repair mechanisms, such as the Base Excision Repair (BER) pathway, to remove these damaged bases and restore DNA integrity.
Quantitative Data Summary
The following table summarizes the performance characteristics of commercially available high-sensitivity ELISA kits for the detection of 8-oxo-dG, 8-nitroguanine, and etheno-DNA adducts.
| Marker | Assay Type | Sensitivity (LOD) | Dynamic Range | Sample Types |
| 8-oxo-dG | Competitive ELISA | 0.1 ng/mL - 100 pg/mL | 0.1 ng/mL - 20 ng/mL | Urine, Serum, Plasma, Saliva, Tissue/Cell DNA extracts |
| 8-nitroguanine | Competitive ELISA | ~1 ng/mL - 18.75 pg/mL | 31.25 pg/mL - 2000 pg/mL | Urine, Serum, Plasma, Cell Culture Supernatants, Tissue/Cell Lysates |
| Ethenocytidine | Competitive ELISA | Not explicitly stated, but designed for rapid detection | Standard curve dependent | DNA samples |
Note: The performance characteristics can vary between different manufacturers and kit lots. It is recommended to consult the specific product datasheet for accurate information.
Experimental Protocols
High-Sensitivity ELISA for 8-hydroxy-2'-deoxyguanosine (8-oxo-dG)
This protocol is a general guideline for a competitive ELISA for 8-oxo-dG and may require optimization based on the specific kit and sample type.
a. Sample Preparation
-
Urine, Serum, Plasma: These samples can often be used directly after appropriate dilution with the assay buffer provided in the kit. Centrifuge to remove any particulates.
-
Tissue or Cultured Cells:
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer.
-
Digest the DNA to single nucleosides. This typically involves a two-step enzymatic digestion:
-
Incubate the DNA with nuclease P1 to hydrolyze it to deoxynucleotides.
-
Follow with alkaline phosphatase treatment to dephosphorylate the deoxynucleotides to deoxyribonucleosides.
-
-
The resulting mixture containing 8-oxo-dG can be used in the ELISA.
-
b. ELISA Protocol
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the 8-oxo-dG standard to generate a standard curve.
-
Sample Addition: Add 50 µL of the prepared standards and samples to the wells of the 8-oxo-dG-coated microplate.
-
Primary Antibody Addition: Add 50 µL of the anti-8-oxo-dG primary antibody to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature on an orbital shaker.
-
Washing: Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well to terminate the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of 8-oxo-dG in the samples.
High-Sensitivity ELISA for 8-nitroguanine
This protocol outlines a competitive ELISA for the quantification of 8-nitroguanine.
a. Sample Preparation
-
Urine, Serum, Plasma, Cell Culture Supernatants: Dilute samples with the provided assay diluent.
-
Tissue or Cell Lysates: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to pellet debris and collect the supernatant for use in the assay.
b. ELISA Protocol
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the wells of the 8-nitroguanine pre-coated plate.
-
Biotinylated Antibody Addition: Immediately add 50 µL of biotinylated anti-8-nitroguanine antibody to each well.
-
Incubation: Incubate for 45 minutes at 37°C.[1]
-
Washing: Wash the plate three times.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-streptavidin conjugate to each well.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times.
-
Substrate and Stop Solution: Add TMB substrate, incubate, and then add the stop solution as described for the 8-oxo-dG ELISA.
-
Read Absorbance and Analyze: Measure the absorbance at 450 nm and calculate the 8-nitroguanine concentration using the standard curve.
High-Sensitivity ELISA for Etheno-DNA Adducts (e.g., 1,N⁶-ethenodeoxyadenosine - εdA)
Detailed high-sensitivity ELISA protocols for a broad range of etheno-DNA adducts are less commonly available in commercial kit formats. The following is a generalized protocol based on the principles of competitive immunoassays developed for similar DNA adducts. This protocol would require optimization and validation for specific etheno adducts.
a. Sample Preparation
-
DNA Extraction and Digestion: Extract and enzymatically digest DNA to nucleosides as described for the 8-oxo-dG protocol.
-
Immunoaffinity Purification (Optional but Recommended for High Sensitivity): To increase sensitivity and remove interfering substances, the digested DNA sample can be passed through an immunoaffinity column containing antibodies specific for the target etheno adduct (e.g., εdA). The adduct is then eluted and used in the ELISA.
b. ELISA Protocol
-
Plate Coating: Coat a high-binding microplate with an antigen conjugate (e.g., εdA-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare standards of the specific etheno adduct (e.g., εdA).
-
In a separate tube, pre-incubate the standards or samples with a limited amount of the primary antibody against the etheno adduct for 1 hour.
-
Add this mixture to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody and Detection: Proceed with the addition of an HRP-conjugated secondary antibody, substrate, and stop solution, followed by absorbance reading and data analysis as described in the previous protocols.
Conclusion
High-sensitivity ELISA provides a powerful and relatively high-throughput method for the quantification of oxidative DNA damage markers. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in various fields to accurately assess oxidative stress and its biological consequences. For the highest accuracy and sensitivity, particularly with low-abundance markers like etheno-DNA adducts, the use of immunoaffinity purification prior to ELISA is recommended. As with any immunoassay, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
Application of qPCR for the Detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine: A Detailed Guide
Introduction
Oxidative stress, a deleterious process resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates, can lead to cellular damage. One of the most significant consequences of oxidative stress is damage to DNA, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being one of the most common and mutagenic lesions formed.[1][2] As a reliable biomarker for oxidative stress, the accurate and sensitive quantification of 8-oxo-dG is crucial for researchers in various fields, including cancer research, neurodegenerative diseases, aging, and drug development.[2][3] This document provides detailed application notes and protocols for the detection of 8-oxo-dG using quantitative polymerase chain reaction (qPCR), a widely accessible and highly sensitive technique.
Principle of Detection
The application of qPCR for 8-oxo-dG detection is primarily based on two main principles: the inhibition of DNA polymerase by the lesion or, more effectively, a chemical tagging-based approach that allows for specific enrichment and quantification.
-
Polymerase Arrest: Some DNA lesions can stall or block the progression of DNA polymerase during PCR amplification.[4] The presence of 8-oxo-dG can lead to a decrease in the amplification efficiency of a target DNA fragment, which can be correlated to the amount of damage. However, this method is often not specific to 8-oxo-dG and can be influenced by other types of DNA damage.[4]
-
Chemical Tagging and Enrichment: A more specific and sensitive method involves the chemical modification of the 8-oxo-dG lesion.[1][2][5][6] This approach utilizes the unique reactivity of the 8-oxo-dG moiety. A tagging molecule, often containing biotin, is covalently attached to the lesion. The biotinylated DNA is then captured and enriched using streptavidin-coated magnetic beads. Finally, the amount of captured DNA, which is proportional to the amount of 8-oxo-dG, is quantified using qPCR.[1][2][5][6] This method significantly enhances sensitivity and specificity.
Experimental Workflow and Signaling
The overall workflow for the chemical tagging-based qPCR detection of 8-oxo-dG involves several key steps, from sample preparation to data analysis. The underlying principle is the conversion of the 8-oxo-dG lesion into a quantifiable signal.
Figure 1. A flowchart illustrating the key steps in the chemical tagging and qPCR-based detection of 8-oxo-dG.
The formation of 8-oxo-dG is a direct consequence of oxidative stress, where reactive oxygen species (ROS) attack the guanine base in DNA.
Figure 2. A simplified diagram showing the formation of 8-oxo-dG from guanine through oxidative stress.
Application Notes
Advantages of the qPCR-based method:
-
High Sensitivity: The combination of chemical tagging and qPCR allows for the detection of very low levels of 8-oxo-dG, with some methods reporting detection limits as low as 14 attomoles.[1][2][5][6]
-
High Specificity: The chemical tagging step provides a high degree of specificity for 8-oxo-dG, minimizing cross-reactivity with other DNA lesions.[1]
-
Wide Accessibility: qPCR instruments are widely available in most research laboratories.[2][5][6]
-
Small Sample Requirement: The assay can be performed with nanogram amounts of DNA, making it suitable for studies with limited sample material.[7][8]
Limitations:
-
Indirect Measurement: The qPCR method provides a relative quantification of 8-oxo-dG based on the amount of tagged and enriched DNA, rather than a direct measurement of the lesion itself.
-
Potential for Artifacts: Like other methods for measuring oxidative DNA damage, there is a potential for the artificial induction of 8-oxo-dG during sample preparation and DNA extraction. Careful handling and the use of antioxidants are recommended.
Experimental Protocols
The following protocols are based on the chemical tagging and qPCR method described in the literature.[1][2]
Protocol 1: Chemical Tagging of 8-oxo-dG and Enrichment
Materials:
-
Purified DNA sample
-
Biotinylated tagging reagent (e.g., a reagent containing a disulfide and biotin)[1]
-
Oxidizing agent (e.g., K3Fe(CN)6)
-
Quenching solution (e.g., calf thymus DNA and L-methionine)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., Tris-HCl with NaCl and Tween-20)
-
Elution buffer (e.g., water or a low-salt buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the DNA sample (e.g., 1 ng) with the biotinylated tagging reagent and the oxidizing agent.
-
Incubation: Incubate the reaction mixture at a specified temperature and time to allow for the covalent tagging of 8-oxo-dG.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the DNA using a silica spin column purification kit to remove excess reagents.
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads in binding buffer.
-
Capture: Add the purified, tagged DNA to the prepared beads and incubate to allow the biotin-streptavidin interaction.
-
Washing: Place the tube on a magnetic stand to pellet the beads. Remove the supernatant and wash the beads multiple times with wash buffer to remove non-biotinylated DNA.
-
Elution: Resuspend the beads in elution buffer and heat to release the captured DNA. Pellet the beads using the magnetic stand and transfer the supernatant containing the enriched, 8-oxo-dG-containing DNA to a new tube.
Protocol 2: Quantification by qPCR
Materials:
-
Enriched DNA from Protocol 1
-
qPCR primers and probe (e.g., TaqMan probe) specific to a target gene region within the sample DNA.[1]
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, primers, probe, nuclease-free water, and a specific volume of the eluted DNA.
-
Standard Curve: Prepare a serial dilution of a known amount of undamaged DNA to generate a standard curve for absolute quantification.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the samples and the standards. Use the standard curve to calculate the amount of DNA in each sample. The amount of amplified DNA is proportional to the initial amount of 8-oxo-dG in the sample.
Data Presentation
The quantitative data obtained from the qPCR experiments can be summarized in tables for clear comparison.
Table 1: Example qPCR Data for 8-oxo-dG Quantification
| Sample ID | Treatment Group | Input DNA (ng) | Ct Value (mean ± SD) | Calculated 8-oxo-dG (fmol) |
| 1 | Control | 1 | 28.5 ± 0.3 | 0.5 |
| 2 | Oxidative Stress (Low) | 1 | 26.2 ± 0.2 | 2.8 |
| 3 | Oxidative Stress (High) | 1 | 24.1 ± 0.4 | 8.5 |
Table 2: Comparison of Different Tagging Probes
This table is based on data presented in a study comparing the efficiency of different chemical probes for tagging 8-oxo-dG.[1][2]
| Probe ID | % Tagging of p53-OG Fragment | Background Tagging of p53-G Fragment (%) |
| Probe 2 | 10 | 0.1 |
| Probe 9 | 15 | 0.2 |
| Probe 11 | 20 | 0.3 |
| Probe 12 | 25 | 0.2 |
| Probe 13 | 18 | 0.4 |
| Probe 14 | 30 | 0.1 |
p53-OG: p53 gene fragment containing 8-oxo-dG. p53-G: p53 gene fragment containing guanine.
Conclusion
The qPCR-based method, particularly when coupled with a chemical tagging strategy, offers a highly sensitive, specific, and accessible tool for the quantification of 8-oxo-dG. This approach is invaluable for researchers and drug development professionals seeking to understand the role of oxidative stress in various physiological and pathological processes. The detailed protocols and application notes provided here serve as a comprehensive guide for the successful implementation of this powerful technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Oxidative DNA Damage with qPCR in Telomeres – Office of Undergraduate Research [our.utah.edu]
- 4. Analysis of DNA damage and repair in nuclear and mitochondrial DNA of animal cells using quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Quantitative detection of 8-Oxo-7,8-dihydro-2'-deoxyguanosine using chemical tagging and qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of oxidative damage by gene-specific quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Enhancing the stability of 7-Hydroxyguanine during sample storage and processing.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-Hydroxyguanine (also known as 8-oxo-7,8-dihydroguanine or 8-oxoG) during sample storage and processing.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High background levels of this compound in control samples.
-
Question: My control samples show unexpectedly high levels of this compound. What could be the cause?
-
Answer: This is a common issue often caused by the artificial oxidation of guanine during sample preparation. Several factors can contribute to this:
-
DNA Isolation Method: Phenol-based DNA extraction methods are known to cause a minor increase in 8-oxoG levels. The use of a chaotropic agent like sodium iodide (NaI) for DNA isolation is recommended to minimize this artifact.[1]
-
Sample Workup: Drying of DNA hydrolysates under vacuum or purification with C18 cartridges can lead to a significant increase in measured 8-oxoG. The addition of an iron chelator, such as deferoxamine (DFO), to all solutions during DNA extraction, storage, and hydrolysis is recommended to reduce artifactual oxidation.
-
Derivatization for GC/MS: The trimethylsilylation step in Gas Chromatography-Mass Spectrometry (GC/MS) analysis can itself cause oxidation of guanine. Using an antioxidant like N-phenyl-1-naphthylamine during this step can suppress the spurious formation of 8-oxoG.
-
Issue 2: Inconsistent or variable this compound measurements between replicate samples.
-
Question: I am observing significant variability in this compound levels between my replicate samples. What could be the reason?
-
Answer: Inconsistent results can stem from several sources of analytical variation. To improve precision, a coefficient of variation of less than 10% should be the goal.[2] Potential causes for variability include:
-
Incomplete DNA Hydrolysis: Ensure that the DNA is completely hydrolyzed to nucleosides before analysis. The duration of the hydrolysis step should be optimized.
-
Redox-Active Metal Contamination: The presence of redox-active metals can catalyze the oxidation of guanine. Ensure all buffers and water are of high purity and consider using metal chelators.
-
Chromatographic Interference: In methods like HPLC-ECD, other compounds in the sample matrix can co-elute with this compound, leading to inaccurate quantification. Optimizing the chromatographic conditions is crucial. In urine analysis, uric acid is a major interfering substance due to its similar chemical structure and oxidation potential.[3][4]
-
Issue 3: Low or undetectable levels of this compound in samples expected to have oxidative damage.
-
Question: I am not detecting this compound in my samples, even though I expect oxidative damage to be present. What should I check?
-
Answer: While low levels can indicate effective antioxidant protection or efficient DNA repair in the biological system, it's also important to rule out methodological issues:
-
Suboptimal Detection Method: For low concentrations of this compound, highly sensitive detection methods are required. HPLC with coulometric electrochemical detection is more sensitive than amperometric detection.[2] Immunoaffinity purification followed by LC-MS/MS can also provide high sensitivity and specificity.
-
Analyte Degradation Post-Extraction: Although generally stable under proper storage, repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures could potentially lead to degradation, though this is less common than artificial formation.
-
Inefficient Extraction: Ensure that your DNA extraction protocol is efficient for the specific sample type to get a representative amount of DNA for analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound samples.
-
Question: What are the optimal storage conditions for samples intended for this compound analysis?
-
Answer: For long-term stability, it is recommended to store DNA samples in ethanol at -20°C, where they are stable for several months. For urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG), samples can be stored at 25°C for up to 24 hours without significant changes in concentration. For longer-term storage of urine samples, -80°C is recommended, where 8-OHdG has been shown to be stable for over two years.
-
Question: How do multiple freeze-thaw cycles affect the stability of this compound?
-
Answer: The direct effect of freeze-thaw cycles on this compound within DNA is not extensively documented. However, studies on genomic DNA have shown that multiple freeze-thaw cycles can lead to DNA degradation, particularly of larger fragments.[5][6] For other oxidative stress biomarkers in urine, multiple freeze-thaw cycles have been shown to increase their concentration. Therefore, it is best practice to aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles.
-
Question: What is the influence of pH on the stability of this compound?
-
Answer: The voltammetric oxidation of 8-Oxoguanine is a pH-dependent reversible process.[4] However, within a pH range of 5.0 to 9.0, the effect on the formation of 8-OH-dG has been reported to be very limited. One study on the photodegradation of 8-oxo-dG investigated its kinetics at a pH of approximately 8.[7]
-
Question: Are there any specific recommendations for collecting and handling biological samples to ensure the stability of this compound?
-
Answer: Yes, to minimize artifactual formation and ensure the integrity of this compound:
-
Use appropriate collection tubes containing anticoagulants (for blood) and consider the addition of antioxidants or metal chelators like deferoxamine.
-
Process samples as quickly as possible after collection. If immediate processing is not possible, store them at the recommended temperatures.
-
Avoid exposure of samples to light and sources of free radicals.
-
Data Presentation
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Comparison of DNA Isolation Methods on the Levels of 8-oxo-2'-deoxyguanosine (oxo8dG)
| DNA Isolation Method | oxo8dG Level (lesions per 105 dG) | Reference |
| Sodium Iodide (NaI) Method | 0.035 ± 0.007 | [1] |
| Phenol Method | 3.03 ± 0.07 | [1] |
Table 2: Stability of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) at Different Storage Temperatures
| Storage Temperature | Duration | Change in Concentration | Reference |
| 25°C | 24 hours | No significant change | |
| -80°C | > 2 years | Stable |
Experimental Protocols
Protocol for Minimizing Artificial Oxidation during DNA Extraction (Sodium Iodide Method)
This protocol is adapted from methods designed to reduce artifactual oxidation during DNA isolation.[1]
-
Homogenization: Homogenize tissue samples in a lysis buffer containing a chaotropic agent, such as 7.6 M sodium iodide (NaI), along with 40 mM Tris, 20 mM Na2EDTA, and 0.1 mM deferoxamine (DFOM), at pH 8.0.
-
Cell Lysis and Protein Removal: For cultured cells, lyse the cells in a buffer containing a non-phenolic detergent. Follow with RNase and proteinase K treatment in a buffer containing 10 mM Tris, 5 mM Na2EDTA, and 0.1 mM DFOM at pH 8.0.
-
DNA Precipitation: Add the NaI solution to the cell lysate and mix. Precipitate the DNA by adding isopropanol.
-
Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.
-
Resuspension: Resuspend the purified DNA in a suitable buffer for downstream analysis.
Protocol for Analysis of this compound in Urine by HPLC-ECD
This protocol provides a general workflow for the analysis of urinary 8-OHdG.[3][8][9]
-
Sample Preparation: Thaw frozen urine samples and centrifuge to remove any precipitate.
-
Solid Phase Extraction (SPE): Use a C18 solid-phase extraction column to clean up the urine sample and concentrate the analyte.
-
Condition the column with methanol and then with water.
-
Load the urine sample.
-
Wash the column with a weak solvent to remove interfering substances.
-
Elute the 8-OHdG with a stronger solvent (e.g., methanol or acetonitrile).
-
-
HPLC-ECD Analysis:
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 35 mM, pH 7.0) with a small percentage of organic modifier (e.g., 5% acetonitrile) and EDTA (e.g., 30 µM) is commonly used.[3]
-
Electrochemical Detection: Set the electrochemical detector to an optimal potential (e.g., +0.25 V) to detect 8-OHdG with high sensitivity and selectivity.[3]
-
-
Quantification: Quantify the amount of 8-OHdG in the sample by comparing the peak area to a standard curve prepared with known concentrations of 8-OHdG.
Visualizations
Caption: Oxidative damage to Guanine and its repair pathway.
Caption: General workflow for this compound analysis.
References
- 1. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
8-oxo-7,8-dihydro-2'-deoxyguanosine: A Critical Evaluation as a Biomarker for Oxidative Stress
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Consequently, the accurate measurement of oxidative stress is paramount for both basic research and clinical drug development. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a product of oxidative DNA damage, has emerged as a prominent biomarker. This guide provides a comprehensive comparison of 8-oxodG with other key biomarkers of oxidative stress, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their studies.
Comparison of 8-oxodG with Other Oxidative Stress Biomarkers
The utility of a biomarker is determined by its specificity, sensitivity, and the reliability of its measurement. While 8-oxodG is a direct marker of oxidative DNA damage, other biomarkers reflect different facets of oxidative stress, such as lipid peroxidation and protein oxidation.
Key Biomarkers of Oxidative Stress:
-
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG): An oxidized derivative of deoxyguanosine, 8-oxodG is a hallmark of oxidative DNA damage. Its levels in urine, blood, and tissues are used to assess the extent of this damage.[1]
-
F2-Isoprostanes: These prostaglandin-like compounds are produced by the free radical-catalyzed peroxidation of arachidonic acid and are considered a gold-standard biomarker of lipid peroxidation in vivo.[2][3]
-
Protein Carbonyls: The carbonylation of proteins is an irreversible oxidative modification that serves as a stable and early indicator of oxidative protein damage.[4][5]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the levels of 8-oxodG with F2-isoprostanes and protein carbonyls in different populations. This data highlights the varying responses of these biomarkers to different physiological and pathological states.
Table 1: Comparison of Urinary 8-oxodG and 8-isoprostane Levels in Smokers vs. Non-Smokers
| Biomarker | Smoker Group | Non-Smoker Group | Fold Change | Reference |
| 8-oxodG | 4.04 ng/mg creatinine (median) | - | - | [6] |
| 8-isoprostane | 156.72 ± 6.32 ng/mmol creatinine | 99.07 ± 1.70 ng/mmol creatinine | ~1.6x | [7] |
| 8-isoprostane | 0.23 ng/mg creatinine (median) | - | - | [6] |
Note: Direct comparative values for 8-oxodG in smokers vs. non-smokers from the same study were not available in the provided search results. One study provided a median value for a smoking population, while another provided a comparison for 8-isoprostane.
Table 2: Comparison of Plasma 8-oxodG and Protein Carbonyl Levels in Type 2 Diabetes Patients vs. Healthy Controls
| Biomarker | Type 2 Diabetes Group | Healthy Control Group | Fold Change | Reference |
| Protein Carbonyls | 91.28 ± 30.32 nmol/L | 66.65 ± 18.36 nmol/L | ~1.4x | [8] |
| Protein Carbonyls | 1.06 ± 0.03 nmol/mg protein | 0.97 ± 0.04 nmol/mg protein | ~1.1x | [9] |
Note: Direct comparative values for plasma 8-oxodG in diabetic vs. healthy controls from the same studies were not available in the provided search results. The table presents data on protein carbonyls from two different studies.
Table 3: Comparison of Urinary 8-OHdG and F2α-isoprostane in Male Football Players vs. Healthy Non-Athlete Controls
| Biomarker | Football Player Group | Non-Athlete Control Group | Fold Change (Control/Player) | Reference |
| 8-OHdG (ng/mg creatinine) | Lower (exact value not specified) | Higher (exact value not specified) | - | [10] |
| F2α-isoprostane (pg/mg creatinine) | Lower (exact value not specified) | Higher (exact value not specified) | - | [10] |
Note: This study indicates significantly lower levels of both biomarkers in the physically active group but does not provide specific mean values for a direct quantitative comparison in this table.
Experimental Protocols
Accurate and reproducible measurement is critical for the validation of any biomarker. Below are detailed methodologies for the quantification of 8-oxodG and its comparative biomarkers.
Measurement of 8-oxodG
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is highly selective and sensitive for 8-oxodG determination.[11][12]
-
Sample Preparation:
-
Extract DNA from biological samples (cells, tissues, urine).
-
Hydrolyze the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Filter the hydrolysate to remove proteins and other macromolecules.
-
-
HPLC-ECD Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, a phosphate buffer containing a small percentage of an organic modifier like acetonitrile.[11]
-
Detect 8-oxodG using an electrochemical detector set at an optimal oxidation potential (e.g., +0.25 V) to minimize interference from other DNA components.[12]
-
Quantify 8-oxodG by comparing the peak area to a standard curve of known concentrations.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high specificity and sensitivity.[6]
-
Sample Preparation:
-
Spike the urine or hydrolyzed DNA sample with a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxodG).
-
For urine samples, a simple dilution may be sufficient.[6] For DNA samples, enzymatic hydrolysis is required.
-
-
LC-MS/MS Analysis:
-
Separate the sample using a C18 reverse-phase HPLC column with a gradient elution.
-
Introduce the eluent into a tandem mass spectrometer operating in positive ion mode with electrospray ionization.
-
Monitor the specific mass transition for 8-oxodG (e.g., m/z 284 -> 168) and its internal standard.[13]
-
Quantify 8-oxodG based on the ratio of the peak area of the analyte to that of the internal standard.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method, but it can be prone to inaccuracies due to cross-reactivity of the antibody.[14]
-
Assay Procedure:
-
Prepare standards and samples.
-
Add standards and samples to a microplate pre-coated with an 8-oxodG antibody.
-
Add a biotinylated detection antibody specific for 8-oxodG.
-
After incubation and washing, add avidin-conjugated horseradish peroxidase (HRP).
-
Add a TMB substrate solution, which develops a color in proportion to the amount of 8-oxodG.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of 8-oxodG in the samples based on the standard curve.[10]
-
Measurement of F2-Isoprostanes
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for F2-isoprostane quantification.[1][4]
-
Sample Preparation:
-
Add an internal standard (e.g., deuterated F2-isoprostane) to the sample (urine, plasma).
-
Perform solid-phase extraction (SPE) to purify the isoprostanes.
-
Derivatize the sample to form pentafluorobenzyl esters and trimethylsilyl ethers to make them volatile for GC analysis.[14]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Separate the F2-isoprostanes on a capillary column.
-
Use negative ion chemical ionization (NICI) for detection, monitoring the specific ion for F2-isoprostanes (m/z 569) and the internal standard.[1]
-
Quantify by isotope dilution mass spectrometry.
-
Measurement of Protein Carbonyls
Spectrophotometric Assay using 2,4-dinitrophenylhydrazine (DNPH)
This is the most widely used method for the detection of protein carbonylation.[5][11]
-
Assay Procedure:
-
Treat the protein sample with DNPH to derivatize the carbonyl groups, forming stable dinitrophenyl (DNP) hydrazone products.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
Resuspend the pellet in a protein solubilization solution (e.g., containing guanidine hydrochloride).
-
Measure the absorbance of the DNP-hydrazones at approximately 370 nm.
-
Calculate the protein carbonyl content based on the molar extinction coefficient of DNPH.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway of 8-oxodG formation and repair, and a typical experimental workflow for its validation as a biomarker.
Caption: Formation of 8-oxodG by ROS and its repair via the Base Excision Repair (BER) pathway.
Caption: Experimental workflow for the validation of 8-oxodG as an oxidative stress biomarker.
Conclusion
8-oxodG is a valuable and widely utilized biomarker for assessing oxidative DNA damage. Its measurement, particularly by robust methods like LC-MS/MS and HPLC-ECD, provides reliable insights into the level of oxidative stress within a biological system. However, for a comprehensive understanding of the oxidative stress profile, it is often beneficial to use a panel of biomarkers that includes markers of lipid peroxidation (F2-isoprostanes) and protein oxidation (protein carbonyls). The choice of biomarker and analytical method should be guided by the specific research question, the biological matrix available, and the required level of sensitivity and specificity. This guide provides the foundational information for researchers to make informed decisions in the critical area of oxidative stress measurement.
References
- 1. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprostanes and Neuroprostanes as Biomarkers of Oxidative Stress in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantile-specific heritability of 8-isoprostane and the modulating effects of smoking, alcohol, cardiovascular disease and diabetes on 8-isoprostane-gene interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levels of carbonyl groups in plasma proteins of type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Association between urinary levels of 8-hydroxy-2-deoxyguanosine and F2a-isoprostane in male football players and healthy non-athlete controls with dietary inflammatory and antioxidant indices [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Protein oxidation biomarkers in plasma of type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
- 13. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
A Comparative Guide to the Quantification of 7-Hydroxyguanine: HPLC-ECD vs. LC-MS/MS
The quantification of 7-Hydroxyguanine (7,8-dihydro-8-oxoguanine, 8-oxoGua) and its nucleoside counterpart, 8-oxo-2'-deoxyguanosine (8-oxodG), serves as a critical biomarker for assessing oxidative DNA damage. This damage is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for obtaining accurate and reliable data. This guide provides an objective comparison of two powerful methods: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodology Overview
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established technique that separates compounds using HPLC and detects analytes that are electrochemically active.[1] It measures the current generated when the target molecule, in this case, this compound, undergoes oxidation at a specific potential, providing high sensitivity for electroactive compounds.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) also uses HPLC for separation but couples it with a mass spectrometer. This technique offers exceptional specificity by identifying compounds based on their unique mass-to-charge ratio (m/z) and their specific fragmentation patterns upon collision-induced dissociation.[4][5]
Experimental Workflow
The general workflow for the quantification of this compound involves several critical steps, from sample preparation to final data analysis. The key difference lies in the detection and quantification module.
Caption: General workflow for this compound analysis.
Performance Comparison
The choice between HPLC-ECD and LC-MS/MS often depends on the specific requirements of the study, including sensitivity, specificity, sample matrix complexity, and budget. The following table summarizes key performance characteristics based on experimental data from various studies.
| Parameter | HPLC-ECD | LC-MS/MS |
| Principle | Electrochemical oxidation of the analyte | Mass-to-charge ratio and fragmentation pattern |
| Specificity | High, but susceptible to co-eluting electroactive interferences[2] | Very High, due to Multiple Reaction Monitoring (MRM) which minimizes background noise[5] |
| Sensitivity (LOD) | High (femtomolar range, <10 pg/mL in serum)[2][3] | Very High (femtogram to picogram range, ~20-70 fmol on column)[1] |
| Precision (CV%) | Good (typically 2-7%)[6] | Excellent (typically <15%, often lower) |
| Sample Throughput | Moderate to High (run times can be 5-30 minutes)[1] | Moderate to High (dependent on chromatography) |
| Sample Volume | Typically requires a larger sample volume compared to LC-MS/MS[7] | Requires very small sample volumes[7] |
| Instrument Cost | Lower | Higher |
| Operational Cost | Lower, with easier maintenance[8] | Higher, requiring specialized consumables and maintenance |
| Ease of Use | Generally more user-friendly and easier to train new users[1] | More complex, requires specialized expertise for method development and troubleshooting |
Experimental Protocols
Accurate quantification of this compound is critically dependent on meticulous sample handling and preparation to prevent artifactual oxidation of guanine.[9][10]
Sample Preparation (General)
-
DNA Extraction: Extract DNA from the biological matrix (cells, tissues, etc.) using a method that minimizes oxidation. The "chaotropic method" is often recommended.[10] It is crucial to add antioxidants and metal chelators, such as desferral or TEMPO, during this process to prevent spurious oxidation.[9]
-
DNA Hydrolysis: The extracted DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically a multi-step process:
-
Incubate DNA with nuclease P1 to digest it into deoxynucleoside 5'-monophosphates.
-
Add alkaline phosphatase to dephosphorylate the nucleotides into deoxynucleosides.
-
-
Purification (Optional but Recommended): To remove interfering substances and enrich the analyte, a purification step such as Solid-Phase Extraction (SPE) or immunoaffinity purification can be employed prior to injection.[6][11]
HPLC-ECD Protocol Example
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., Develosil C30, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a buffer such as 35 mM phosphate buffer (pH 7.0) containing 5% acetonitrile and 30 µM EDTA.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 27 °C.[6]
-
Injection Volume: 100 µL.[6]
-
Electrochemical Detector: A glassy carbon working electrode with an applied potential set to optimize the oxidation of 8-oxodG while minimizing interference from other DNA components (e.g., +0.25 V to +0.40 V).[2]
LC-MS/MS Protocol Example
-
LC System: An ultra-high-pressure liquid chromatography (UHPLC) system for fast and efficient separation, coupled to a tandem mass spectrometer. A C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm) is commonly used.[12]
-
Mobile Phase: A gradient elution using solvents like water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[4][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for 8-oxodG: For quantification, a specific precursor ion (e.g., m/z 284) is selected and fragmented, and a resulting product ion (e.g., m/z 168) is monitored.[12]
-
Internal Standard: An isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-labeled 8-oxodG) is used to ensure high accuracy and account for matrix effects.[5]
-
Summary of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| HPLC-ECD | • High sensitivity for electroactive compounds[2][3]• Lower instrument and operational costs[1]• Robust and relatively easy to use[1]• Well-suited for targeted, high-throughput studies | • Limited to electroactive compounds[8]• Lower specificity; potential for interference from co-eluting compounds[2]• May require more rigorous sample cleanup |
| LC-MS/MS | • Exceptional specificity and selectivity[5]• High sensitivity and accuracy, especially with isotope dilution[5]• Ability to analyze multiple analytes in a single run[1]• Can detect non-electroactive molecules | • Higher initial instrument investment and maintenance costs[1]• Requires more specialized operator expertise• Ion suppression from matrix components can be a challenge |
Conclusion
Both HPLC-ECD and LC-MS/MS are powerful and reliable techniques for the quantification of this compound.
HPLC-ECD is a highly sensitive, robust, and cost-effective choice, particularly for laboratories focused on the routine analysis of this specific biomarker where potential interferences are well-characterized and controlled.[1] Its simplicity and lower operating costs make it an attractive option for dedicated, high-throughput applications.
LC-MS/MS stands as the gold standard for specificity.[5] It is the preferred method when analyzing complex biological matrices, requiring unambiguous identification, or when performing discovery research that may involve profiling multiple DNA damage markers simultaneously. While the initial investment is higher, its accuracy and reliability are unparalleled.
Ultimately, the choice between these two methods should be guided by the specific research question, the nature of the samples, the required level of specificity, throughput needs, and the available budget. In many research environments, the two techniques can be complementary, with HPLC-ECD used for routine screening and LC-MS/MS for confirmation and in-depth analysis.[1]
References
- 1. amuzainc.com [amuzainc.com]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 3. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin in animal and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tjoddergisi.org [tjoddergisi.org]
A Guide to the Inter-laboratory Comparison of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative DNA damage, is crucial for a wide range of research areas, from toxicology to clinical diagnostics. However, significant variability in measurement results across different laboratories and analytical methods has been a persistent challenge. This guide provides an objective comparison of the common methods for 8-oxodG measurement, supported by inter-laboratory experimental data, to help researchers make informed decisions for their studies.
Introduction to 8-oxodG and Measurement Challenges
8-oxodG is a product of oxidative damage to guanine bases in DNA and is widely used as a biomarker of oxidative stress.[1] Its accurate measurement is essential for understanding the role of oxidative damage in various diseases and for evaluating the efficacy of therapeutic interventions. The primary analytical methods for 8-oxodG quantification include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Inter-laboratory studies, notably those conducted by the European Standards Committee on Oxidative DNA Damage (ESCODD), have highlighted significant discrepancies in reported 8-oxodG levels, often varying by orders of magnitude.[2][3] These variations can be attributed to several factors, including the analytical method employed, sample preparation artifacts (e.g., spurious oxidation of guanine during DNA isolation and hydrolysis), and lack of standardized protocols.[4][5]
Comparative Analysis of Analytical Methods
The choice of analytical method significantly impacts the accuracy and precision of 8-oxodG measurements. Here, we compare the performance of the three most common techniques based on data from inter-laboratory comparison studies.
Table 1: Comparison of Analytical Methods for 8-oxodG Measurement
| Feature | HPLC-ECD | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by electrochemical oxidation | Separation by chromatography, detection by mass-to-charge ratio | Immunoassay based on antibody-antigen recognition |
| Sensitivity | High (femtogram range)[6] | Very High (femtogram range)[7] | Moderate to High |
| Specificity | High | Very High | Variable, potential for cross-reactivity |
| Throughput | Low to Medium | Medium | High |
| Cost | Medium | High | Low |
| Susceptibility to Artifacts | Prone to artifacts during sample preparation[4] | Can be minimized with appropriate precautions[5] | Potential for non-specific binding and matrix effects[8] |
Data from Inter-laboratory Studies
The ESCODD has conducted several round-robin trials to assess the performance of different laboratories and methods in measuring 8-oxodG. These studies have revealed a wide range of reported values for the same samples.
Table 2: Inter-laboratory Measurement of 8-oxoGua in HeLa Cell DNA (values in 8-oxoGua per 10⁶ guanines) [4][9]
| Method | Range of Reported Values | Median Value |
| Chromatographic Methods (HPLC-ECD, LC-MS/MS, GC-MS) | 1.84 - 214 | 5.23 |
| Enzymatic Methods (e.g., FPG-comet assay) | 0.06 - 4.98 | 0.79 |
Table 3: Inter-laboratory Measurement of 8-oxoGua in Pig Liver DNA (values in 8-oxoGua per 10⁶ guanines) [4][9]
| Method | Range of Reported Values | Median Value |
| Chromatographic Methods (HPLC-ECD, LC-MS/MS, GC-MS) | 2.23 - 441 | 10.47 |
As the data indicates, chromatographic methods have historically yielded higher and more variable results compared to enzymatic methods, largely due to the artifactual oxidation of guanine during sample processing.[4] While significant efforts have been made to minimize these artifacts, the discrepancy highlights the importance of rigorous and standardized protocols.
A comparison of chromatographic assays with ELISA for urinary 8-oxodG measurement showed good agreement between different chromatographic methods (HPLC-GC/MS and HPLC-EC), but markedly worse agreement with the ELISA.[8] The mean values obtained by ELISA were significantly higher than those from the chromatographic assays, raising concerns about the accuracy of ELISA for this application.[8]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable 8-oxodG measurements. Below are summarized methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a sensitive and selective method for 8-oxodG quantification.[6]
-
DNA Isolation: DNA is extracted from cells or tissues using methods that minimize oxidative damage, often involving the use of antioxidants like desferal. Chaotropic agents such as sodium iodide have been shown to yield lower and less variable 8-oxodG values.[10]
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.[11]
-
Chromatographic Separation: The resulting deoxynucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[11][12]
-
Electrochemical Detection: The eluent from the HPLC column passes through an electrochemical detector. 8-oxodG is detected by applying a potential that is sufficient to oxidize it, while the unmodified deoxynucleosides are typically monitored by UV detection.[11]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest specificity for 8-oxodG analysis and is often considered the gold standard.[13]
-
Sample Preparation: Similar to HPLC-ECD, careful DNA isolation and enzymatic hydrolysis are crucial. The use of isotopically labeled internal standards (e.g., [¹⁵N₅]8-oxodG) is essential for accurate quantification.[7][14]
-
LC Separation: The digested DNA sample is injected into an HPLC or UPLC system for separation of the deoxynucleosides.
-
MS/MS Detection: The separated deoxynucleosides are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the native 8-oxodG and the isotopically labeled internal standard, ensuring highly specific and accurate quantification.[15][16]
3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
-
Principle: Competitive ELISA is the most common format for 8-oxodG. In this assay, 8-oxodG in the sample competes with a fixed amount of labeled 8-oxodG for binding to a limited amount of anti-8-oxodG antibody. The amount of labeled 8-oxodG bound to the antibody is inversely proportional to the concentration of 8-oxodG in the sample.[17][18]
-
Procedure:
-
Standards and samples are added to a microplate pre-coated with an 8-oxodG antibody.
-
An HRP-conjugated 8-oxodG is added, which competes with the 8-oxodG in the sample for antibody binding.
-
After incubation and washing, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of HRP-conjugated 8-oxodG bound.
-
The reaction is stopped, and the absorbance is measured. The concentration of 8-oxodG in the samples is determined by comparison to a standard curve.[19][20][21]
-
Visualizing the Workflow and Molecular Context
To further clarify the experimental process and the molecular basis of 8-oxodG as a biomarker, the following diagrams are provided.
Caption: General experimental workflow for the measurement of 8-oxodG.
Caption: Formation and excretion pathway of 8-oxodG as a biomarker.
Conclusion and Recommendations
The accurate measurement of 8-oxodG remains a significant analytical challenge. Based on the available inter-laboratory comparison data, the following recommendations are provided for researchers:
-
Method Selection: LC-MS/MS with the use of isotopically labeled internal standards is the most reliable and specific method for 8-oxodG quantification and should be considered the gold standard. HPLC-ECD is a viable alternative, provided that stringent measures are taken to prevent artifactual oxidation during sample preparation. The use of ELISA for quantitative purposes should be approached with caution due to the potential for overestimation and cross-reactivity.
-
Standardized Protocols: Adherence to validated and standardized protocols for DNA isolation and hydrolysis is paramount to minimize inter-laboratory variability. The recommendations from consortia like ESCODD should be followed.
-
Quality Control: The inclusion of appropriate quality control samples, including certified reference materials when available, is essential for ensuring the accuracy and comparability of results.
-
Data Interpretation: When comparing 8-oxodG data from different studies, it is crucial to consider the analytical method used and the potential for methodological biases.
By carefully considering these factors, researchers can improve the reliability of their 8-oxodG measurements and contribute to a more consistent and accurate understanding of the role of oxidative DNA damage in health and disease.
References
- 1. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enghusen.dk [enghusen.dk]
- 4. Comparative analysis of baseline 8-oxo-7,8-dihydroguanine in mammalian cell DNA, by different methods in different laboratories: an approach to consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Interlaboratory comparison of methodologies for the measurement of urinary 8-oxo-7,8-dihydro-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. tjoddergisi.org [tjoddergisi.org]
- 16. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 8-OHdG(8-Hydroxydeoxyguanosine) ELISA Kit - Elabscience® [elabscience.com]
- 18. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 21. abcam.com [abcam.com]
Establishing reference ranges for baseline levels of 7-Hydroxyguanine in healthy populations.
For researchers, scientists, and drug development professionals, establishing robust reference ranges for biomarkers of oxidative stress is paramount for accurate data interpretation and clinical decision-making. This guide provides a comparative framework for establishing baseline levels of 7-Hydroxyguanine in healthy populations, drawing parallels with the more extensively studied biomarker, 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Introduction to this compound as a Biomarker of Oxidative Stress
This compound (7-OHGua) is a product of oxidative DNA damage, formed when reactive oxygen species (ROS) attack the guanine base in DNA.[1] Its presence in biological fluids like urine can serve as a non-invasive indicator of systemic oxidative stress. While 8-OHdG is a more commonly measured biomarker for oxidative DNA damage, 7-OHGua represents a distinct pathway of damage and may offer complementary information.[2][3] Establishing clear reference ranges in a healthy population is a critical first step for its validation and clinical utility.
Comparative Analysis: this compound vs. 8-hydroxy-2'-deoxyguanosine (8-OHdG)
While both are markers of guanine oxidation, key differences exist in their formation, repair, and analytical measurement. 8-OHdG is widely considered a gold-standard biomarker for oxidative DNA damage due to extensive validation.[4] The table below summarizes a comparison to guide researchers in their study design and interpretation.
| Feature | This compound (7-OHGua) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Formation Pathway | Primarily formed through direct oxidation of guanine. | Formed by the hydroxylation of the C8 position of guanine.[1] |
| Repair Mechanism | Primarily repaired by the base excision repair (BER) pathway. | Also repaired by the BER pathway, with OGG1 being a key glycosylase.[1] |
| Analytical Methods | HPLC-MS/MS, GC-MS. | HPLC-MS/MS, ELISA, GC-MS.[4][5] |
| Existing Reference Ranges | Not well-established in the literature. | Established ranges exist for urine in healthy adults.[4][6] |
| Clinical Significance | Under investigation; may reflect a different spectrum of oxidative damage. | Associated with various diseases, including cancer and neurodegenerative disorders.[7] |
Establishing Reference Ranges for this compound: A Step-by-Step Workflow
The process of establishing reliable reference intervals is a standardized procedure in clinical chemistry.[8] The following workflow, illustrated in the diagram below, outlines the key steps.
Experimental Protocols
Accurate and reproducible measurement is the cornerstone of establishing reference ranges. The following provides a detailed methodology for the quantification of this compound in urine, adapted from established protocols for related analytes.[9][10]
Quantification of Urinary this compound by HPLC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris and precipitates.
-
Transfer the supernatant to a clean tube.
-
To an aliquot of the supernatant, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
2. HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
4. Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio to the internal standard and the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Data Presentation: A Comparative Look at Oxidative Stress Biomarkers
The following table presents hypothetical reference ranges for this compound, alongside established ranges for 8-OHdG, to illustrate how the data could be presented. It is crucial to note that the this compound values are for illustrative purposes and must be determined through rigorous population studies.
| Biomarker | Matrix | Method | Healthy Adult Reference Range (Illustrative) |
| This compound | Urine | HPLC-MS/MS | To be determined through population studies |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | HPLC-MS/MS | 3.9 ng/mg creatinine (Geometric Mean)[4] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | ELISA | 0 - 7.6 ng/mg creatinine[6] |
Signaling Pathway and Logical Relationships
The formation of this compound is a direct consequence of oxidative stress. The diagram below illustrates the relationship between reactive oxygen species (ROS), DNA damage, and the subsequent repair and excretion of this compound.
Conclusion
While reference ranges for this compound in healthy populations are not yet widely established, the methodologies for doing so are well-defined. By following standardized protocols for population selection, sample analysis, and statistical evaluation, researchers can generate robust reference intervals.[8][11] The more established biomarker, 8-OHdG, provides a valuable comparative benchmark for both analytical methods and expected concentration ranges. The systematic establishment of reference ranges for this compound will be a significant step forward in its validation as a reliable biomarker of oxidative stress, with potential applications in disease monitoring and the evaluation of therapeutic interventions.
References
- 1. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 8-OH-dG and 8-OH-Gua as Biomarkers of Oxidative Stress [jstage.jst.go.jp]
- 6. 8-Hydroxy-2-deoxyguanosine - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 8. Frontiers Publishing Partnerships | The Role and Limitations of the Reference Interval Within Clinical Chemistry and Its Reliability for Disease Detection [frontierspartnerships.org]
- 9. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enghusen.dk [enghusen.dk]
- 11. researchgate.net [researchgate.net]
Evaluating 8-Hydroxyguanine as a Prognostic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of disease diagnostics and prognostics, the identification of reliable biomarkers is paramount. Among these, 8-Hydroxyguanine (8-OHG), a product of oxidative DNA damage, has emerged as a promising prognostic indicator across a spectrum of diseases. This guide provides an objective comparison of the prognostic value of 8-OHG against other established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of its clinical utility.
Unveiling the Prognostic Potential of 8-Hydroxyguanine
8-Hydroxyguanine, also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a well-established marker of oxidative stress. Its formation is a direct consequence of reactive oxygen species (ROS) inducing damage to DNA.[1][2] This damaged nucleoside is then excised by DNA repair mechanisms and excreted in urine, or can be detected in various tissues and plasma.[3][4] Elevated levels of 8-OHG have been consistently associated with the pathogenesis and progression of numerous diseases, including various cancers, cardiovascular diseases, and neurodegenerative disorders.
A meta-analysis of 21 studies encompassing 2121 patients with solid tumors revealed a significant association between elevated 8-OHdG expression and poor overall survival (pooled Hazard Ratio [HR] 1.921).[1][5] Furthermore, multivariate analyses confirmed 8-OHdG expression as an independent prognostic marker for overall survival in cancer patients (pooled HR 2.110).[1][5] In cardiovascular diseases, systematic reviews and meta-analyses have demonstrated significantly higher levels of 8-OHdG in patients with cardiovascular disease compared to controls.[6][7] Similarly, in neurodegenerative diseases like Alzheimer's, increased levels of 8-OHdG have been observed and are correlated with disease severity.[8][9]
Comparative Analysis of Prognostic Performance
To objectively evaluate the prognostic utility of 8-OHG, a direct comparison with established biomarkers across different diseases is essential. The following tables summarize the quantitative data from various studies, highlighting the prognostic performance of 8-OHG relative to its counterparts.
Table 1: Prognostic Value of 8-OHG in Cancer
| Cancer Type | Biomarker Comparison | Prognostic Metric | 8-OHG Performance | Alternative Biomarker Performance | Citation(s) |
| Ovarian Cancer | 8-OHdG vs. CA-125 | Overall Survival (HR) | High levels associated with poor survival. | Elevated pre-treatment levels associated with poor prognosis (HR=1.62). | [4][10][11][12] |
| Prostate Cancer | 8-OHdG vs. PSA | Disease Aggressiveness | Urinary levels, when normalized for prostate volume, may reflect cancer risk and aggressiveness. | Higher serum levels are associated with increased risk and progression. | [13][14][15][16][17] |
| Colorectal Cancer | 8-OHdG vs. Circulating Tumor DNA (ctDNA) | Recurrence-Free Survival (HR) | Low expression associated with poor prognosis (HR=1.41 for EFS, HR=1.60 for DSS). A high ratio of 8-OHdG in cancerous to normal tissue is also an independent poor prognostic factor (HR=5.15 for DFS). | Positive ctDNA status post-surgery is associated with a significantly increased risk of recurrence (HR=14.3). | [18][19][20][21][22][23][24] |
Table 2: Prognostic Value of 8-OHG in Cardiovascular and Neurodegenerative Diseases
| Disease | Biomarker Comparison | Prognostic Metric | 8-OHG Performance | Alternative Biomarker Performance | Citation(s) |
| Coronary Artery Disease | 8-OHdG vs. Myeloperoxidase (MPO) | Incident CHD (HR) | High levels are associated with an increased risk of cardiovascular events. | Elevated levels are independently associated with an increased risk of incident CHD (HR=1.70). | [25][26][27][28] |
| Alzheimer's Disease | 8-OHdG vs. Tau Protein | Disease Prediction (Sensitivity/Specificity) | High sensitivity (96.67%) and good specificity (86.67%) for predicting AD. | High CSF levels of total and phosphorylated Tau are predictive of AD. | [8][9][29][30][31] |
Experimental Protocols for 8-Hydroxyguanine Measurement
Accurate and reproducible quantification of 8-OHG is critical for its validation as a prognostic biomarker. The following are detailed methodologies for the most common analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary 8-OHdG
This competitive immunoassay is a widely used method for the quantification of 8-OHdG in urine samples.
-
Sample Preparation: Urine samples are centrifuged to remove sediment and can be stored at -80°C. Prior to the assay, samples are typically diluted with the provided assay buffer.
-
Assay Procedure:
-
Add 50 µL of standards and diluted urine samples to the wells of an 8-OHdG-coated microplate.
-
Add 50 µL of a primary antibody specific for 8-OHdG to each well.
-
Incubate the plate, allowing the 8-OHdG in the sample and the 8-OHdG coated on the plate to compete for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP) that binds to the primary antibody.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of 8-OHdG in the samples is then determined by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Tissue 8-OHdG
HPLC-ECD is a highly sensitive and specific method for the quantification of 8-OHdG in DNA extracted from tissues.
-
DNA Extraction and Hydrolysis:
-
Genomic DNA is extracted from tissue samples using standard protocols.
-
The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides using a combination of nucleases (e.g., nuclease P1) and alkaline phosphatase.
-
-
Chromatographic Separation:
-
The hydrolyzed DNA sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
An isocratic or gradient mobile phase (e.g., a mixture of acetate buffer and methanol) is used to separate the deoxynucleosides.
-
-
Electrochemical Detection:
-
The eluent from the HPLC column passes through an electrochemical detector.
-
A specific potential is applied to the electrode, which causes the oxidation of 8-OHdG, generating an electrical signal.
-
-
Quantification: The peak area of 8-OHdG in the chromatogram is proportional to its concentration. A standard curve is prepared using known concentrations of 8-OHdG to quantify the amount in the sample. The results are typically expressed as the number of 8-OHdG adducts per 10^5 or 10^6 deoxyguanosine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma 8-OHdG
LC-MS/MS offers the highest specificity and sensitivity for the quantification of 8-OHdG in complex biological matrices like plasma.
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) to remove interfering proteins.
-
The supernatant is then often purified using solid-phase extraction (SPE) to further remove matrix components.
-
An isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is added to the sample for accurate quantification.
-
-
LC Separation:
-
The purified sample extract is injected into an LC system, where 8-OHdG is separated from other components on a reverse-phase column.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
In the first mass analyzer (Q1), the precursor ion of 8-OHdG (e.g., m/z 284) is selected.
-
The precursor ion is then fragmented in the collision cell (Q2).
-
Specific product ions (e.g., m/z 168) are monitored in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) provides high specificity.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 8-OHdG in the sample by referencing a calibration curve prepared with known standards.
Visualizing the Role and Evaluation of 8-Hydroxyguanine
To further elucidate the significance of 8-OHG, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
- 1. Prognostic significance of 8-hydroxy-2′-deoxyguanosine in solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison between protocols and publications for prognostic and predictive cancer biomarker studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated serum 8-OHdG is associated with poor prognosis in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Methods for Evaluating 4 Types of Biomarkers: Surrogate Endpoint, Prognostic, Predictive, and Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-hydroxy-2'-deoxyguanosine and cardiovascular disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomere length and 8-hydroxy-2-deoxyguanosine as markers for early prediction of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered plasma marker of oxidative DNA damage and total antioxidant capacity in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The significance of the alteration of 8-OHdG in serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic Biomarkers in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Prognostic Value of Elevated Pre-treatment Serum CA-125 in Epithelial Ovarian Cancer: A Meta-Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Clinical relevance of urinary 8‑hydroxydeoxyguanosine levels in patients undergoing prostate biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative stress marker 8-hydroxyguanosine is more highly expressed in prostate cancer than in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Significance of 8-OHdG Expression as a Predictor of Survival in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Significance of 8-OHdG Expression as a Predictor of Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Myeloperoxidase: a potential therapeutic target for coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Myeloperoxidase is associated with incident coronary heart disease independently of traditional risk factors: results from the MONICA/KORA Augsburg study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Myeloperoxidase as a Promising Therapeutic Target after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Proteins Predict Signs of Alzheimer's Disease | MedPage Today [medpagetoday.com]
- 30. Tau as a biomarker of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Proteomic indicators of health predict Alzheimer’s disease biomarker levels and dementia risk - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 7-Hydroxyguanine levels in different tissues and cell types.
An in-depth look at the prevalence of a key oxidative stress biomarker across various biological tissues and cell types, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of 7-Hydroxyguanine (often referred to as 8-oxo-7,8-dihydroguanine or 8-oxoguanine), a critical biomarker for oxidative DNA damage. Understanding the differential accumulation of this lesion in various tissues and cell types is paramount for researchers in toxicology, oncology, and neurodegenerative disease. This document summarizes quantitative data, outlines detailed experimental protocols for its detection, and visualizes key pathways and workflows to support further investigation in this field.
Quantitative Comparison of 8-Hydroxyguanine Levels
The concentration of 8-hydroxyguanine (8-OH-Gua) and its deoxyribonucleoside form (8-oxodGuo) serves as a crucial indicator of oxidative stress and the cellular capacity for DNA repair. The following table summarizes a selection of reported baseline levels across different mammalian tissues and cell types. It is important to note that direct comparisons between studies should be made with caution, as levels can be influenced by the species, age, and the analytical method employed.
| Species | Tissue/Cell Type | Analyte | Method | Mean Level | Units | Reference |
| Rat (Sprague-Dawley) | Kidney | 8-OH-Gua | HPLC-ECD | ~1.5 | 8-OH-Gua/10^5 Gua | [1] |
| Rat (Sprague-Dawley) | Spleen | 8-OH-Gua | HPLC-ECD | ~1.2 | 8-OH-Gua/10^5 Gua | [1] |
| Rat (Sprague-Dawley) | Lung | 8-OH-Gua | HPLC-ECD | ~1.1 | 8-OH-Gua/10^5 Gua | [1] |
| Rat (Sprague-Dawley) | Liver | 8-OH-Gua | HPLC-ECD | ~0.8 | 8-OH-Gua/10^5 Gua | [1] |
| Rat (Sprague-Dawley) | Small Intestine | 8-OH-Gua | HPLC-ECD | ~0.8 | 8-OH-Gua/10^5 Gua | [1] |
| Rat (Sprague-Dawley) | Brain | 8-OH-Gua | HPLC-ECD | ~0.7 | 8-OH-Gua/10^5 Gua | [1] |
| Human | Saliva (non-smokers) | 8-OH-Gua | HPLC-ECD | 3.80 | ng/mL | [2][3] |
| Human | Saliva (smokers) | 8-OH-Gua | HPLC-ECD | Significantly higher than non-smokers | ng/mg protein | [2][3] |
| Human | Serum (healthy) | 8-oxodG | HPLC-ECD | 25.5 ± 13.8 | pg/mL | [4] |
| Human | Bronchoalveolar Cells (H358) | 8-oxodGuo | LC-MRM/MS | 2.2 ± 0.4 | 8-oxodGuo/10^7 dGuo | [5] |
| Human | Lymphocytes | Fpg sensitive sites | Alkaline Elution | 0.25 ± 0.05 | sites/10^6 bp | [6] |
| Human | HeLa Cells | Fpg sensitive sites | Alkaline Elution | 0.07 ± 0.02 | sites/10^6 bp | [6] |
| Calf | Thymus DNA | 8-OH-Gua | GC/MS | 21.5 - 86.7 | lesions/10^6 bases | [7] |
| Calf | Thymus DNA | 8-OH-Gua | HPLC | 10.5 - 39.4 | lesions/10^6 bases | [7] |
*Fpg sensitive sites include 8-hydroxyguanine.
Experimental Protocols
Accurate quantification of this compound is critical and is most commonly achieved through High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of 8-Hydroxyguanine in Tissue DNA by HPLC-ECD
This protocol provides a general framework based on methodologies described for rodent tissues.[1]
a. DNA Isolation:
-
Excise and immediately freeze the tissue in liquid nitrogen to prevent post-mortem oxidative damage.
-
Homogenize the tissue in a lysis buffer containing a chelating agent like deferoxamine to minimize artifactual oxidation during the isolation process.[5]
-
Perform phenol-chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet.
-
Resuspend the DNA in a suitable buffer.
b. DNA Hydrolysis:
-
Hydrolyze the purified DNA to its constituent nucleosides. This is typically achieved enzymatically using a cocktail of nucleases such as DNase I, phosphodiesterases, and alkaline phosphatase.[8]
-
Alternatively, acid hydrolysis (e.g., with formic acid) can be used to release the purine bases, including 8-OH-Gua.[7]
c. HPLC-ECD Analysis:
-
Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reverse-phase column.[2][9]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer with a small percentage of an organic solvent like acetonitrile or methanol.[2][10]
-
Detect the eluting 8-hydroxyguanine using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.25 V to +0.6 V).[9][10]
-
Quantify the amount of 8-hydroxyguanine by comparing the peak area to a standard curve generated with known concentrations of 8-OH-Gua.
Quantification of 8-oxodGuo in Biological Fluids by LC-MS/MS
This protocol is a generalized procedure suitable for samples like plasma, urine, or cell culture media.[11][12][13]
a. Sample Preparation:
-
Thaw frozen samples (e.g., plasma, urine) and mix.[12]
-
For plasma or serum, perform protein precipitation using a solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
For complex matrices like urine, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13]
-
Add a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxodGuo) to the sample to account for matrix effects and variations in instrument response.[8][14]
b. LC-MS/MS Analysis:
-
Inject the prepared sample onto an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.[13]
-
Separate the analytes on a suitable column, such as a C18 or HILIC column.[15]
-
Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.[15]
-
Perform mass analysis using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte (8-oxodGuo) and the internal standard. Common transitions for 8-oxodGuo are m/z 284 -> 168 and 284 -> 140.[12][13]
-
Quantify 8-oxodGuo by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Visualizing Key Processes
To further elucidate the context of this compound analysis, the following diagrams illustrate a typical experimental workflow and the primary biological pathway for its repair.
Caption: Experimental workflow for this compound analysis.
Caption: Base Excision Repair (BER) pathway for 8-oxoguanine.
Concluding Remarks
The levels of this compound vary significantly across different tissues and cell types, likely reflecting a complex interplay between metabolic activity, exposure to reactive oxygen species, and the efficiency of DNA repair mechanisms.[1] The data presented herein underscore the importance of selecting appropriate, highly sensitive analytical methods like HPLC-ECD and LC-MS/MS for accurate quantification. The provided protocols and diagrams serve as a foundational resource for researchers aiming to investigate the role of oxidative DNA damage in their specific models and disease states.
References
- 1. 8-hydroxyguanine levels in nuclear DNA and its repair activity in rat organs associated with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxyguanine as an oxidative stress biomarker in saliva by HPLC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. enghusen.dk [enghusen.dk]
- 13. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Hydroxyguanine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 7-Hydroxyguanine now have a comprehensive guide to its proper disposal, ensuring laboratory safety and environmental protection. This document outlines the necessary procedures for the safe handling and disposal of this purine analog, which is utilized in various research applications. Due to the limited specific data on this compound's hazardous profile, a cautious approach, treating it as a potentially hazardous substance, is recommended.
Understanding the Compound: Physicochemical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| CAS Number | 16870-91-0 | [1] |
| Molecular Formula | C5H5N5O2 | |
| Boiling Point | 603.8°C at 760 mmHg | [1] |
| Flash Point | 319°C | [1] |
| Density | 2.31 g/cm³ | [1] |
| Vapor Pressure | 3.56E-15 mmHg at 25°C | [1] |
| Solubility | No data available | [1] |
Hazard Assessment and Waste Classification
Key Safety Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.
Figure 1. Logical workflow for the proper disposal of this compound waste.
Decontamination Procedures
Effective decontamination is critical to prevent unintended exposure and cross-contamination.
For Surfaces and Equipment:
-
Preparation: Prepare a deactivating solution. A freshly prepared 10% bleach solution (sodium hypochlorite) is a common and effective choice for many biological and chemical contaminants.
-
Application: Liberally apply the deactivating solution to the contaminated surface or equipment.
-
Contact Time: Allow for a sufficient contact time, typically at least 15-30 minutes, to ensure deactivation.
-
Rinsing: Thoroughly rinse the surface or equipment with water to remove the deactivating solution.
-
Final Cleaning: Perform a final cleaning with a standard laboratory detergent.
-
Waste Disposal: All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste following the protocol outlined above.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Personal Protective Equipment: Don appropriate PPE, including a respirator if the spill involves a powder.
-
Containment: For solid spills, carefully cover with an absorbent material designed for chemical spills. For liquid spills, use absorbent pads or granules to contain the liquid.
-
Cleanup: Carefully collect the absorbed material and spilled substance using appropriate tools (e.g., scoop, forceps). Avoid creating dust.
-
Decontamination: Decontaminate the spill area as described in the "Decontamination Procedures" section.
-
Waste Disposal: All spill cleanup materials must be disposed of as hazardous waste.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. For further guidance, consult your institution's Environmental Health and Safety (EHS) office.
References
Essential Safety and Handling of 7-Hydroxyguanine for Laboratory Professionals
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxyguanine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard | Purpose |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield if splashing is a risk. | ANSI Z87.1 / EN 166 | Protects against dust particles and splashes. |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended). | ASTM F739 / EN 374 | Prevents skin contact and absorption. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when handling the powder to avoid inhalation of dust particles.[1][2][3][4] |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to post-handling cleanup.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Workflow:
Caption: Disposal workflow for this compound and associated waste.
Disposal Guidelines:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[5]
-
Contaminated Materials: All PPE and labware that have come into contact with this compound should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste.
-
Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Take up the spilled material mechanically, avoiding dust creation, and place it in an appropriate container for disposal.[1][2][3] Clean the contaminated surface thoroughly.[1][2][3]
First Aid Measures
In case of exposure to this compound, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Skin Contact | Wash skin with soap and water.[1][2][4] If skin irritation occurs, seek medical advice. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] |
| Ingestion | Never give anything by mouth to an unconscious person. Clean mouth with water.[2][3] |
If exposed or concerned, it is crucial to get medical advice or attention. [5]
Disclaimer: This information is intended for guidance and is based on the handling of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before use and follow all applicable institutional and regulatory safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
